PLX73086
Description
Properties
IUPAC Name |
N/A |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PLX73086; PLX-73086; PLX 73086; |
Origin of Product |
United States |
Foundational & Exploratory
PLX73086: A Technical Guide for Researchers in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of PLX73086, a selective colony-stimulating factor 1 receptor (CSF1R) inhibitor. Its primary application in research is the targeted depletion of peripheral macrophages, offering a unique tool to dissect the distinct roles of these cells from central nervous system (CNS) microglia in various physiological and pathological processes.
Core Mechanism of Action
This compound, also known as AC708, is a potent small-molecule inhibitor of CSF1R, a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of macrophages.[1] By binding to CSF1R, this compound blocks the receptor's activation by its ligands, CSF-1 and IL-34. This inhibition of CSF1R-mediated signaling pathways disrupts the survival signals for CSF1R-dependent cells, leading to the depletion of peripheral macrophages.[1][2] A key characteristic of this compound is its inability to cross the blood-brain barrier, which distinguishes it from other CSF1R inhibitors like PLX5622.[2][3] This property makes it an invaluable research tool for isolating the effects of peripheral macrophage depletion from those of microglia in the CNS.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and a related, brain-penetrant CSF1R inhibitor, PLX5622, for comparative purposes.
Table 1: In Vitro Potency of this compound
| Target/Assay | Ligand | IC50 (nM) |
| CSF1R Phosphorylation | CSF-1 | 26 |
| CSF1R Phosphorylation | IL-34 | 33 |
| Viability of Growth-Factor Dependent Cells | CSF-1 | 38 |
| Viability of Growth-Factor Dependent Cells | IL-34 | 40 |
| Primary Human Osteoclast Differentiation and Survival | CSF-1 | 15 |
Data sourced from Benchchem and MedKoo Biosciences.[1]
Table 2: In Vivo Administration and Efficacy of CSF1R Inhibitors
| Compound | Administration | Model | Efficacy |
| This compound | 200 mg/kg, oral | Tg2541 mice | Depletion of peripheral macrophages |
| PLX5622 | 1200 mg/kg in diet | C57BL/6NCrl mice | 95% reduction of microglia; Depletion of macrophages in colon (92.4%), adipose tissue (58.2%), lung (26.3%), and peritoneal cavity (90.2%) |
| PLX5622 | Not specified | Ang II-induced hypertensive mice | ~60% depletion of brain resident perivascular macrophages |
Data sourced from Benchchem, Theranostics, and GlpBio.[1][4][5]
Signaling Pathway
This compound inhibits the CSF1R signaling pathway, which is critical for macrophage survival and proliferation. The binding of ligands (CSF-1 or IL-34) to CSF1R triggers a cascade of downstream signaling events. This compound blocks the initial autophosphorylation of the receptor, thereby preventing the activation of these downstream pathways.
Experimental Protocols
The following are detailed methodologies for key experiments frequently conducted in research utilizing this compound.
In Vivo Peripheral Macrophage Depletion
This protocol outlines the steps for depleting peripheral macrophages in a mouse model using this compound.
Materials:
-
This compound compound
-
Vehicle control (e.g., corn oil)
-
Animal model (e.g., C57BL/6 mice)
-
Oral gavage needles (if applicable)
-
Standard laboratory equipment for animal handling and tissue collection
Procedure:
-
Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the experiment.
-
Treatment Administration:
-
Oral Gavage: Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., 200 mg/kg). Administer daily via oral gavage.
-
Dietary Formulation: Alternatively, provide a custom diet formulated with this compound at a specified concentration.
-
-
Control Group: Administer the vehicle control to a separate cohort of animals following the same schedule.
-
Monitoring: Monitor the animals daily for any signs of toxicity or changes in behavior.
-
Tissue Harvest: At the experimental endpoint, euthanize the animals and collect tissues of interest (e.g., spleen, liver, lungs) for analysis.
Immunohistochemistry (IHC) for Macrophage Markers
This protocol details the staining of tissue sections for macrophage markers such as F4/80 or CD68 to visualize and quantify macrophage depletion.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections
-
Primary antibody (e.g., anti-F4/80 or anti-CD68)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution.
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and then block non-specific antibody binding with blocking buffer.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody at the recommended dilution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections and incubate with the biotinylated secondary antibody.
-
Signal Amplification: Wash and incubate with streptavidin-HRP.
-
Visualization: Add the DAB substrate to develop the colorimetric signal.
-
Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
-
Analysis: Image the slides and quantify the number of positively stained cells.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Analysis
This protocol describes the measurement of cytokine levels in serum or tissue homogenates to assess the inflammatory response.
Materials:
-
ELISA plate pre-coated with capture antibody for the cytokine of interest
-
Detection antibody (biotinylated)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution
-
Wash buffer
-
Standard recombinant cytokine
-
Serum or tissue homogenate samples
Procedure:
-
Standard and Sample Preparation: Prepare a standard curve using serial dilutions of the recombinant cytokine. Dilute samples as necessary.
-
Incubation: Add standards and samples to the wells of the ELISA plate and incubate.
-
Washing: Wash the plate to remove unbound substances.
-
Detection Antibody: Add the biotinylated detection antibody to each well and incubate.
-
Streptavidin-HRP: Wash the plate and add streptavidin-HRP to each well and incubate.
-
Substrate Development: Wash the plate and add TMB substrate. Incubate until color develops.
-
Stop Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the cytokine concentration in the samples by interpolating from the standard curve.
References
A Comparative Analysis of Brain Penetrance: PLX73086 vs. PLX5622
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of neuroinflammation and neurodegenerative disease research, the selective targeting of microglia, the resident immune cells of the central nervous system (CNS), has become a critical area of investigation. Colony-stimulating factor 1 receptor (CSF1R) is a key regulator of microglial survival and proliferation, making it an attractive target for therapeutic intervention. PLX73086 and PLX5622 are two potent and selective CSF1R inhibitors that have been instrumental in elucidating the role of microglia in health and disease. A crucial distinguishing feature between these two compounds lies in their ability to cross the blood-brain barrier (BBB), leading to distinct experimental applications. This technical guide provides a comprehensive comparison of this compound and PLX5622, with a focus on their brain penetrance, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.
Core Properties and Brain Penetrance
This compound and PLX5622, while both targeting CSF1R, are designed with fundamentally different pharmacokinetic profiles concerning the CNS. PLX5622 is a brain-penetrant inhibitor, allowing for the depletion of microglia within the brain parenchyma. In contrast, this compound is a peripherally restricted inhibitor with limited ability to cross the blood-brain barrier, making it a tool to study the effects of depleting peripheral macrophage populations without directly affecting microglia.
Quantitative Data on Brain Penetrance
The differing abilities of this compound and PLX5622 to penetrate the brain are central to their application in research. The following table summarizes the key quantitative parameters that define their distinct profiles.
| Parameter | This compound | PLX5622 | Source(s) |
| Primary Target | Colony-Stimulating Factor 1 Receptor (CSF1R) | Colony-Stimulating Factor 1 Receptor (CSF1R) | General Knowledge |
| Brain Penetrance | Blood-Brain Barrier Impermeable | Brain-Penetrant | [1] |
| Brain-to-Plasma Ratio | Negligible | ~0.2 (20%) | [1] |
| Primary Application | Depletion of peripheral macrophages | Depletion of central nervous system microglia | [1] |
| Reported In Vivo Dose (Mice) | Formulated in diet | 1200 ppm in rodent chow; 50 mg/kg via intraperitoneal injection | [2][3] |
CSF1R Signaling Pathway
The biological effects of both this compound and PLX5622 are mediated through the inhibition of the CSF1R signaling cascade. Upon binding of its ligands, CSF1 or IL-34, CSF1R dimerizes and autophosphorylates, initiating a complex network of downstream signaling pathways that are crucial for the survival, proliferation, and differentiation of myeloid cells, including microglia and macrophages.
Figure 1. Simplified CSF1R signaling pathway in myeloid cells.
Experimental Protocols
The distinct brain penetrance of this compound and PLX5622 necessitates different experimental designs to achieve their respective research goals. Below are detailed methodologies for their in vivo administration.
PLX5622 for Microglia Depletion
Objective: To deplete microglia in the central nervous system of rodents.
Method 1: Diet-based Administration
-
Diet Preparation: PLX5622 is typically formulated in standard rodent chow (e.g., AIN-76A) at a concentration of 1200 parts per million (ppm).[2] This specialized diet can be commercially sourced or prepared by a certified laboratory to ensure homogenous mixing.
-
Animal Acclimation: House animals in their home cages for a standard acclimation period before the experiment begins.
-
Treatment Initiation: Replace the standard rodent chow with the PLX5622-formulated diet. Ensure ad libitum access to the medicated chow and water.
-
Duration of Treatment: A treatment period of 7 to 21 days is generally sufficient to achieve robust microglia depletion (over 90%) in the brain.[2] The optimal duration may vary depending on the specific brain region and animal model.
-
Verification of Depletion: Microglia depletion can be confirmed using immunohistochemistry or flow cytometry for microglial markers such as Iba1 or TMEM119.
Method 2: Intraperitoneal (IP) Injection
-
Solution Preparation: Prepare a suspension of PLX5622 in a suitable vehicle. A common formulation is 0.65% PLX5622 suspended in a vehicle containing 5% dimethyl sulfoxide (DMSO) and 20% Kolliphor RH40 in phosphate-buffered saline (PBS).[4]
-
Dosing: For adult rats, a dose of 50 mg/kg is administered via IP injection twice daily.[2] For neonatal rats, a single daily injection of 50 mg/kg may be sufficient.[2]
-
Duration of Treatment: Significant microglia depletion (>90%) can be observed within 7 days of commencing IP injections.[2]
This compound for Peripheral Macrophage Depletion
Objective: To deplete peripheral macrophage populations without significantly affecting microglia in the CNS.
Method: Diet-based Administration
-
Diet Preparation: Similar to PLX5622, this compound is formulated into standard rodent chow. The specific concentration should be determined based on the desired level of peripheral macrophage depletion and the animal model.
-
Animal Acclimation and Treatment: Follow the same procedures for animal acclimation and diet administration as described for PLX5622.
-
Verification of Depletion: Depletion of peripheral macrophages can be assessed by analyzing tissues such as the spleen, liver, and peripheral blood using flow cytometry for macrophage-specific markers (e.g., F4/80, CD68). Concurrently, brain tissue should be analyzed to confirm the absence of microglial depletion.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for assessing the effects of microglia depletion using PLX5622.
Figure 2. A generalized experimental workflow for in vivo studies using PLX5622.
Conclusion
This compound and PLX5622 are invaluable tools for dissecting the distinct roles of peripheral macrophages and central microglia in physiological and pathological processes. The defining difference in their brain penetrance dictates their experimental use. PLX5622, with its ability to cross the BBB, allows for the direct investigation of microglial function within the CNS. In contrast, the peripherally restricted nature of this compound provides a means to study the impact of systemic macrophage populations on neurological conditions without the confounding factor of direct microglial depletion. A thorough understanding of their respective pharmacokinetic profiles and the implementation of rigorous experimental protocols are essential for the accurate interpretation of data and the advancement of our knowledge in neuroimmunology and drug development.
References
- 1. Significant Sex Differences in the Efficacy of the CSF1R Inhibitor-PLX5622 on Rat Brain Microglia Elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. 2.2. Long‐term intraperitoneal PLX5622 treatment in rat pups [bio-protocol.org]
In-Depth Technical Guide: The Discovery and Development of PLX73086
For Researchers, Scientists, and Drug Development Professionals
Introduction
PLX73086, also known as AC708, is a potent and selective, non-brain penetrant small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R). As a key regulator of macrophage and microglia survival, differentiation, and proliferation, CSF1R has emerged as a critical therapeutic target in oncology, neuroinflammation, and autoimmune disorders. This compound was developed to investigate and therapeutically target the role of peripheral macrophages in various disease states without confounding effects on central nervous system microglia, owing to its limited ability to cross the blood-brain barrier. This guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound.
Core Compound Details
| Property | Value |
| Compound Name | This compound |
| Synonym | AC708 |
| Molecular Target | Colony-Stimulating Factor 1 Receptor (CSF1R) |
| Mechanism of Action | Binds to and inhibits the activation of CSF1R, blocking downstream signaling pathways. |
| Key Characteristics | Non-brain penetrant, selective CSF1R inhibitor. |
Mechanism of Action and In Vitro Efficacy
This compound exerts its biological effects by targeting and binding to CSF1R, thereby preventing its activation by its ligands, CSF-1 and IL-34. This blockade of CSF1R-mediated signaling inhibits the activity and proliferation of CSF1R-dependent cells, most notably tumor-associated macrophages (TAMs)[1].
In Vitro Activity of this compound (AC708)
| Assay | Ligand | IC50 (nM) | Reference |
| CSF1R Phosphorylation | CSF-1 | 26 | [2][3] |
| IL-34 | 33 | [2][3] | |
| Growth-Factor Dependent Cell Viability | CSF-1 | 38 | [2][3] |
| IL-34 | 40 | [2][3] | |
| Primary Human Osteoclast Differentiation and Survival | CSF-1 | 15 | [2][3] |
| MCP-1 Release from Enriched Human Monocytes | CSF-1 | 93 | [3] |
| IL-34 | 88 | [3] |
Kinase Selectivity
This compound demonstrates significant selectivity for CSF1R over other closely related kinases, including Platelet-Derived Growth Factor Receptors (PDGFRα and β), FMS-like tyrosine kinase 3 (FLT3), and KIT[2]. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of the compound.
Preclinical In Vivo Development
The in vivo activity of this compound has been evaluated in preclinical models, demonstrating its ability to modulate CSF1R signaling and impact macrophage populations.
In Vivo Efficacy of this compound (AC708) in a Breast Cancer Model
| Model | Cell Line | Dosing | Outcome | Reference |
| Orthotopic Breast Cancer | 4T-1 | 100 mg/kg for two weeks | 70% reduction in tumor-resident macrophages | [3] |
Experimental Protocols
In Vivo Efficacy Study in an Orthotopic Breast Cancer Model
Objective: To assess the ability of this compound to modulate tumor-associated macrophages (TAMs) in a breast cancer model.
Animal Model: Female BALB/c mice.
Tumor Cell Line: 4T-1 murine breast cancer cells.
Procedure:
-
Tumor Cell Implantation: 4T-1 cells are implanted orthotopically into the mammary fat pad of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into vehicle control and treatment groups. This compound is administered orally at a dose of 100 mg/kg daily for two weeks.
-
Tumor Analysis: At the end of the treatment period, tumors are harvested, and the population of tumor-resident macrophages is quantified, typically by immunohistochemistry (IHC) or flow cytometry using macrophage-specific markers (e.g., F4/80, CD68).
Endpoint: The primary endpoint is the percentage reduction in TAMs in the this compound-treated group compared to the vehicle control group.
Visualizations
Signaling Pathway
Caption: CSF1R Signaling Pathway and Inhibition by this compound.
Experimental Workflow
Caption: In Vivo Efficacy Study Workflow for this compound.
Conclusion
This compound is a valuable research tool and potential therapeutic agent that selectively targets peripheral macrophages through the inhibition of CSF1R. Its non-brain penetrant nature allows for the specific investigation of the role of peripheral myeloid cells in various pathologies. The preclinical data demonstrate its potent and selective inhibition of CSF1R and its ability to effectively reduce tumor-associated macrophages in vivo. Further investigation into the pharmacokinetics and broader therapeutic applications of this compound is warranted to fully elucidate its clinical potential.
References
- 1. antbioinc.com [antbioinc.com]
- 2. Item - Design, Synthesis, and StructureâActivity Relationship Study of 2âOxo-3,4-dihydropyrimido[4,5âd]Âpyrimidines as New Colony Stimulating Factor 1 Receptor (CSF1R) Kinase Inhibitors - American Chemical Society - Figshare [acs.figshare.com]
- 3. sapient.bio [sapient.bio]
In-Depth Technical Guide: Target Specificity and Off-Target Effects of PLX73086 (Plixorafenib)
For Researchers, Scientists, and Drug Development Professionals
Abstract
PLX73086, also known as Plixorafenib (PLX8394), is a next-generation, orally bioavailable small-molecule inhibitor of the BRAF serine/threonine kinase. Developed by Plexxikon, it is designed to target BRAF mutations, which are pivotal drivers in a variety of cancers, including melanoma, colorectal cancer, and thyroid cancer. A key innovation in the development of this compound is its mechanism of action, which aims to circumvent the paradoxical activation of the mitogen-activated protein kinase (MAPK) pathway—a significant liability of first-generation BRAF inhibitors. This guide provides a comprehensive overview of the target specificity and off-target effects of this compound, presenting key preclinical data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.
Core Target and Mechanism of Action
This compound is a potent inhibitor of BRAF, with high affinity for the oncogenic BRAF V600E mutant. Its mechanism of action is distinguished from first-generation inhibitors by its ability to disrupt BRAF-containing dimers. First-generation BRAF inhibitors, while effective against monomeric BRAF V600E, can promote the dimerization and transactivation of other RAF isoforms (like CRAF) in RAS-activated cells, leading to paradoxical MAPK pathway activation and secondary malignancies. This compound is designed to be a "paradox breaker" by selectively inhibiting BRAF in a manner that does not induce this paradoxical signaling.[1] It blocks signaling from both monomeric BRAF V600 and dimeric non-V600 BRAF mutant proteins.[2]
Quantitative Analysis of Target Specificity and Off-Target Effects
The following tables summarize the key quantitative data regarding the potency and selectivity of this compound from biochemical and cellular assays.
Table 1: Biochemical Potency of this compound Against Key RAF Kinases
| Target | IC50 (nM) |
| BRAF V600E | 3.8 |
| Wild-Type BRAF | 14 |
| CRAF | 23 |
Data sourced from publicly available information.[2]
Table 2: Cellular Activity of this compound in BRAF-Mutant Cancer Cell Lines
| Cell Line | BRAF Status | KRAS Status | Effect of this compound (1 µM) |
| LM-MEL-64 | V600E | Wild-Type | Strong inhibition of pERK (80.3% reduction)[3] |
| LM-COL-1 | Wild-Type | G12D | Minimal effect on pMEK and pERK[3] |
| ALA | Wild-Type | G12D | Minimal effect on pMEK and pERK[3] |
| LS513 | Wild-Type | G12D | Minimal effect on pMEK and pERK[3] |
| LIM2405 | V600E | Wild-Type | Inhibition of MAPK pathway |
| COLO 201 | V600E | Wild-Type | Inhibition of MAPK pathway |
This table illustrates the selective activity of this compound in BRAF V600E mutant cells while avoiding paradoxical activation in BRAF wild-type/KRAS mutant cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the activity of this compound.
Biochemical Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against purified RAF kinases.
Materials:
-
Recombinant human BRAF V600E, wild-type BRAF, and CRAF enzymes.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
ATP at a concentration near the Km for each kinase.
-
Biotinylated substrate peptide (e.g., MEK1).
-
This compound dissolved in DMSO to create a dilution series.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent.
-
384-well microplates.
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute in kinase buffer.
-
Add a fixed concentration of the respective RAF kinase to the wells of a 384-well plate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells containing the kinase.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the biotinylated substrate peptide.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Terminate the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, which correlates with kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Proliferation Assay (MTT Assay)
This protocol describes a method to assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
BRAF V600E mutant and BRAF wild-type cancer cell lines.
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
This compound stock solution in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 0.1 M glycine, pH 10.5, in DMSO).
-
96-well cell culture plates.
-
Spectrophotometer.
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 2,000 - 5,000 cells/well) and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing various concentrations of this compound or DMSO (vehicle control).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add 10 µL of MTT reagent to each well and incubate for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding the solubilization buffer and incubating overnight.
-
Measure the absorbance at a specific wavelength (e.g., 450 nM or 570 nm) using a spectrophotometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the drug concentration to determine the GI50 (concentration for 50% growth inhibition).
Western Blot Analysis of MAPK Pathway Phosphorylation
This protocol details the procedure for examining the phosphorylation status of key proteins in the MAPK pathway following treatment with this compound.
Materials:
-
Cancer cell lines of interest.
-
This compound stock solution in DMSO.
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-pMEK, anti-MEK, anti-pERK, anti-ERK, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Plate cells and allow them to adhere.
-
Treat the cells with this compound at the desired concentrations and for the specified duration (e.g., 1 µM for 6 hours).
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Analyze the band intensities to determine the relative levels of phosphorylated and total proteins, using a loading control (e.g., GAPDH) for normalization.
Visualizing Molecular Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the mechanism and analysis of this compound.
Caption: MAPK signaling pathway and points of intervention for BRAF inhibitors.
Caption: Experimental workflow for assessing the target specificity of this compound.
References
- 1. PLX8394, a new generation BRAF inhibitor, selectively inhibits BRAF in colonic adenocarcinoma cells and prevents paradoxical MAPK pathway activation | springermedizin.de [springermedizin.de]
- 2. selleckchem.com [selleckchem.com]
- 3. PLX8394, a new generation BRAF inhibitor, selectively inhibits BRAF in colonic adenocarcinoma cells and prevents paradoxical MAPK pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PLX73086: A Peripherally Restricted CSF1R Inhibitor
This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental applications of PLX73086, a selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R). This document is intended for researchers, scientists, and drug development professionals working in oncology, immunology, and neuroinflammation.
Chemical Structure and Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Synonyms | AC708 | [1] |
| Molecular Class | Small molecule inhibitor | [2][3] |
| Solubility | Soluble in DMSO | [1] |
| Storage Conditions | Dry, dark at 0 - 4°C for short term; -20°C for long term | [2] |
Mechanism of Action and Biological Properties
This compound is a potent and selective inhibitor of CSF1R, a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of macrophages and their precursors.[1][2] By binding to CSF1R, this compound blocks the downstream signaling pathways activated by its ligands, CSF-1 (colony-stimulating factor 1) and IL-34 (interleukin-34).[2] This inhibition leads to the depletion of CSF1R-dependent cells, most notably peripheral macrophages.[4]
A key characteristic of this compound is its inability to cross the blood-brain barrier (BBB).[4] This property makes it an invaluable research tool to differentiate the roles of peripheral macrophages from central nervous system-resident microglia in various physiological and pathological processes.[4]
In Vitro Activity
This compound has been shown to potently inhibit CSF1R phosphorylation and the viability of CSF1R-dependent cells in various in vitro assays.
Table 2: In Vitro Inhibitory Activity of this compound
| Assay | Ligand | IC50 (nM) | Reference |
| CSF1R Phosphorylation | CSF-1 | 26 | [2] |
| CSF1R Phosphorylation | IL-34 | 33 | [2] |
| Viability of growth-factor dependent cells | CSF-1 | 38 | [2] |
| Viability of growth-factor dependent cells | IL-34 | 40 | [2] |
| Differentiation and survival of primary human osteoclasts | CSF-1 | 15 | [2] |
Kinase Selectivity
This compound demonstrates significant selectivity for CSF1R over other closely related kinases.
Table 3: Kinase Selectivity Profile of this compound
| Kinase | Selectivity vs. CSF1R | Reference |
| PDGFRα | Selective | [2] |
| PDGFRβ | Selective | [2] |
| FLT3 | Selective | [2] |
| KIT | Selective | [2] |
Signaling Pathways
This compound inhibits the CSF1R signaling cascade, which plays a central role in macrophage biology. Upon ligand binding (CSF-1 or IL-34), CSF1R dimerizes and autophosphorylates, initiating several downstream pathways, including the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell survival, proliferation, and differentiation.
Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not publicly available, this section provides generalized protocols for common biological assays used to characterize its activity.
In Vitro Kinase Assay (General Protocol)
This protocol describes a general method to determine the in vitro inhibitory activity of this compound against CSF1R kinase.
-
Reagents and Materials:
-
Recombinant human CSF1R kinase domain
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the kinase buffer, recombinant CSF1R enzyme, and the substrate.
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based CSF1R Phosphorylation Assay (General Protocol)
This protocol outlines a general procedure to measure the inhibition of CSF1R phosphorylation by this compound in a cellular context.
-
Reagents and Materials:
-
CSF1R-expressing cell line (e.g., NIH-3T3-CSF1R)
-
Cell culture medium
-
Serum-free medium
-
Recombinant human CSF-1 or IL-34
-
This compound (dissolved in DMSO)
-
Lysis buffer
-
Antibodies: anti-phospho-CSF1R, anti-total-CSF1R
-
Western blotting or ELISA reagents
-
-
Procedure:
-
Seed the CSF1R-expressing cells in a multi-well plate and allow them to adhere.
-
Starve the cells in a serum-free medium for several hours.
-
Pre-treat the cells with various concentrations of this compound or DMSO for a specified time.
-
Stimulate the cells with CSF-1 or IL-34 for a short period (e.g., 5-15 minutes).
-
Wash the cells with cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Analyze the levels of phosphorylated and total CSF1R using Western blotting or ELISA.
-
Quantify the band intensities or absorbance and calculate the IC50 value.
-
Cell Viability Assay (General Protocol)
This protocol provides a general method to assess the effect of this compound on the viability of CSF1R-dependent cells.
-
Reagents and Materials:
-
CSF1R-dependent cell line (e.g., M-NFS-60)
-
Cell culture medium supplemented with CSF-1 or IL-34
-
This compound (dissolved in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
96-well plates
-
-
Procedure:
-
Seed the cells in a 96-well plate in a medium containing CSF-1 or IL-34.
-
Add serial dilutions of this compound or DMSO to the wells.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the IC50 value by plotting cell viability against the logarithm of the inhibitor concentration.
-
Applications in Research
The unique property of this compound as a peripherally restricted CSF1R inhibitor makes it a valuable tool for dissecting the distinct roles of peripheral macrophages and central microglia in various disease models.
-
Oncology: this compound can be used to study the role of tumor-associated macrophages (TAMs) in the tumor microenvironment, angiogenesis, and metastasis, without the confounding effects of microglial depletion.[3][5]
-
Neuroinflammation and Neurodegeneration: In models of neurological diseases with a peripheral inflammatory component, this compound allows for the specific investigation of the contribution of infiltrating peripheral macrophages to disease pathology.[4]
-
Immunology: It serves as a tool to understand the systemic roles of macrophages in immune responses and inflammatory diseases.
Conclusion
This compound is a potent and selective CSF1R inhibitor with the distinguishing feature of being unable to penetrate the blood-brain barrier. This characteristic makes it an indispensable tool for researchers seeking to delineate the specific roles of peripheral macrophages in health and disease. While a detailed synthesis protocol and a definitive chemical structure are not publicly available, its biological activity and applications are well-documented, providing a solid foundation for its use in preclinical research.
References
Preliminary Efficacy of PLX73086: A Technical Overview for Drug Development Professionals
An In-depth Analysis of the Preclinical Data for the Selective CSF1R Inhibitor, PLX73086
This technical guide provides a comprehensive overview of the preliminary efficacy studies of this compound, a selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R). Designed for researchers, scientists, and drug development professionals, this document synthesizes the available preclinical data, details experimental methodologies, and visualizes key biological pathways and workflows to facilitate a deeper understanding of this compound's mechanism of action and therapeutic potential.
Core Mechanism of Action: Targeting CSF1R to Modulate the Tumor Microenvironment
This compound is a potent and selective small molecule inhibitor of CSF1R, a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of macrophages. By targeting CSF1R, this compound effectively depletes tumor-associated macrophages (TAMs), a key component of the tumor microenvironment known to promote tumor growth, angiogenesis, and metastasis. A distinguishing feature of this compound is its inability to cross the blood-brain barrier, enabling the selective depletion of peripheral macrophages without affecting the microglial population within the central nervous system. This characteristic makes it a valuable tool for dissecting the distinct roles of these two myeloid cell populations in various pathological processes.
In Vitro Efficacy: Potent Inhibition of CSF1R Signaling
In vitro studies have demonstrated the potent and selective inhibitory activity of this compound against CSF1R. The half-maximal inhibitory concentration (IC50) values from various assays are summarized in the table below, highlighting the compound's efficacy in blocking CSF1R phosphorylation and the viability of CSF1R-dependent cells.
| Assay Type | Ligand | IC50 (nM) |
| CSF1R Phosphorylation | CSF-1 | 28 |
| CSF1R Phosphorylation | IL-34 | 33 |
| M-NFS-60 Cell Viability | CSF-1 | 38 |
| Human Bone Marrow Macrophages | CSF-1 | 15 |
Preclinical In Vivo Studies: Evidence of Peripheral Macrophage Depletion
While specific tumor growth inhibition data from preclinical cancer models remains to be fully published, in vivo studies have confirmed the ability of this compound to effectively deplete peripheral macrophage populations. In a preclinical study utilizing a mouse model of tauopathy, oral administration of this compound at a dose of 200 mg/kg resulted in significant depletion of peripheral macrophages. This selective activity underscores its potential as a therapeutic agent in cancers where TAMs play a significant pro-tumorigenic role.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of preclinical findings. Below are generalized methodologies for key experiments relevant to the evaluation of this compound.
In Vitro CSF1R Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on CSF1R kinase activity.
Methodology:
-
Recombinant human CSF1R kinase domain is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.
-
This compound is added at various concentrations to the reaction mixture.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using methods such as ELISA, fluorescence polarization, or radiometric assays.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based CSF1R Phosphorylation Assay
Objective: To assess the ability of this compound to inhibit CSF1R phosphorylation in a cellular context.
Methodology:
-
A suitable cell line endogenously expressing or engineered to overexpress human CSF1R (e.g., M-NFS-60 cells) is cultured.
-
Cells are serum-starved to reduce basal receptor phosphorylation.
-
Cells are pre-incubated with varying concentrations of this compound.
-
Cells are stimulated with a CSF1R ligand (CSF-1 or IL-34) to induce receptor phosphorylation.
-
Cell lysates are prepared, and the levels of phosphorylated CSF1R are measured by Western blotting or ELISA using a phospho-specific antibody.
-
IC50 values are determined by analyzing the dose-response curve.
In Vivo Macrophage Depletion Study
Objective: To evaluate the efficacy of this compound in depleting peripheral macrophages in a mouse model.
Methodology:
-
Animal Model: C57BL/6 mice are commonly used.
-
Drug Formulation and Administration: this compound is formulated in a suitable vehicle (e.g., chow) for oral administration. A typical dose used in studies is 200 mg/kg.
-
Treatment Schedule: Mice are administered the this compound-formulated chow for a specified duration (e.g., 21 days). A control group receives the vehicle chow.
-
Tissue Collection and Analysis: At the end of the treatment period, various tissues (e.g., spleen, liver, peripheral blood) are collected.
-
Macrophage Quantification: The number of macrophages in the collected tissues is quantified using flow cytometry or immunohistochemistry with macrophage-specific markers (e.g., F4/80, CD68).
-
Data Analysis: The percentage of macrophage depletion in the this compound-treated group is calculated relative to the control group.
Visualizing the Core Mechanisms
To further elucidate the mechanisms of action and experimental workflows, the following diagrams are provided.
CSF1R Signaling Pathway
Caption: The CSF1R signaling pathway and the inhibitory action of this compound.
In Vivo Macrophage Depletion Workflow
Caption: A typical experimental workflow for in vivo macrophage depletion studies.
Conclusion and Future Directions
The preliminary data on this compound demonstrate its potential as a selective, peripherally-restricted CSF1R inhibitor. Its ability to potently inhibit CSF1R signaling and deplete peripheral macrophages provides a strong rationale for its further development as a therapeutic agent, particularly in oncology. Future preclinical studies should focus on evaluating the efficacy of this compound in a range of solid tumor models, both as a monotherapy and in combination with other immunotherapies, to fully elucidate its anti-tumor potential. The detailed experimental protocols and mechanistic understanding provided in this guide are intended to support and accelerate these research efforts.
In Vivo Effects of PLX73086 on Macrophage Populations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PLX73086, also known as AC708, is a potent and selective small-molecule inhibitor of the colony-stimulating factor 1 receptor (CSF1R). CSF1R is a critical receptor tyrosine kinase for the survival, proliferation, and differentiation of macrophages. By targeting CSF1R, this compound offers a powerful tool for modulating macrophage populations in various in vivo models, particularly in the context of oncology and inflammatory diseases. A key characteristic of this compound is its inability to cross the blood-brain barrier, enabling the specific depletion of peripheral macrophages without significantly affecting microglia in the central nervous system. This technical guide provides an in-depth overview of the in vivo effects of this compound on macrophage populations, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Core Mechanism of Action: CSF1R Inhibition
This compound exerts its effects by binding to the ATP-binding pocket of the CSF1R, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. This blockade disrupts the essential survival signals for macrophages, leading to their depletion in peripheral tissues.
CSF1R Signaling Pathway
The binding of CSF1 to its receptor, CSF1R, triggers a cascade of intracellular signaling events crucial for macrophage function. Inhibition of this pathway by this compound is central to its mechanism of action.
Quantitative Data on Macrophage Depletion
In vivo studies have demonstrated the potent macrophage-depleting effects of this compound. The following tables summarize quantitative data from a study utilizing a mouse model of ovarian cancer.
Table 1: Macrophage Depletion in an Ovarian Cancer Mouse Model (Flow Cytometry Data) [1]
| Treatment Group | Macrophage Population (% of CD45+ cells) | % Decrease vs. Control | % Decrease vs. B20 Resistant |
| Control | N/A | - | - |
| AC708 (this compound) | N/A | 65% | 86% |
| B20 Resistant | N/A | N/A | - |
B20 is an anti-VEGF antibody. The "B20 Resistant" group represents a model of resistance to anti-angiogenic therapy.
Table 2: Macrophage Depletion in an Ovarian Cancer Mouse Model (Immunohistochemistry Data) [1]
| Treatment Group | F4/80+ Macrophage Count | % Decrease vs. Control | % Decrease vs. B20 Resistant |
| Control | N/A | - | - |
| AC708 (this compound) | N/A | 47% | 43% |
| B20 Resistant | N/A | N/A | - |
Experimental Protocols
In Vivo Administration of this compound
A common method for in vivo administration of this compound in mouse models is through formulated chow.
Protocol for this compound Administration in a Mouse Ovarian Cancer Model:
-
Compound Formulation: this compound (AC708) is formulated into rodent chow at a specified concentration.
-
Animal Model: C57/Bl6 mice are often used for syngeneic tumor models.
-
Tumor Inoculation: IG10 ovarian cancer cells are inoculated intraperitoneally.
-
Treatment Regimen: Treatment with this compound-formulated chow is initiated at a defined time point post-tumor inoculation. Dosages can vary depending on the study design.
Quantification of Macrophage Populations
1. Flow Cytometry
Flow cytometry allows for the precise quantification of macrophage populations within tissues.
Detailed Flow Cytometry Protocol:
-
Tissue Processing: Harvested tumors are mechanically and enzymatically digested to obtain a single-cell suspension.
-
Cell Staining:
-
Cells are first stained with a viability dye to exclude dead cells.
-
Fc receptors are blocked to prevent non-specific antibody binding.
-
Cells are then incubated with a cocktail of fluorescently-conjugated antibodies. A typical panel for identifying macrophages includes:
-
CD45: A pan-leukocyte marker.
-
CD11b: A myeloid marker.
-
F4/80: A mature macrophage marker in mice.
-
-
-
Data Acquisition: Stained cells are analyzed on a flow cytometer.
-
Gating Strategy:
-
Gate on single, live cells.
-
From the live, single-cell population, gate on CD45+ leukocytes.
-
From the CD45+ population, gate on CD11b+ myeloid cells.
-
Finally, identify the macrophage population as CD11b+/F4/80+ cells.
-
2. Immunohistochemistry (IHC)
IHC allows for the visualization and quantification of macrophages within the tissue architecture.
Detailed F4/80 Immunohistochemistry Protocol:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tumor sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the F4/80 antigen.
-
Blocking: Endogenous peroxidase activity is quenched, and non-specific binding sites are blocked.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody against F4/80.
-
Secondary Antibody & Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a chromogen (e.g., DAB) to visualize the F4/80 positive cells.
-
Counterstaining: Sections are counterstained with hematoxylin to visualize cell nuclei.
-
Imaging and Quantification: Stained slides are imaged, and the number of F4/80 positive cells is quantified per unit area.
Effects on Macrophage Polarization
The tumor microenvironment contains a heterogeneous population of tumor-associated macrophages (TAMs), which can be broadly categorized into the anti-tumoral M1 phenotype and the pro-tumoral M2 phenotype. While direct studies on the effect of this compound on M1/M2 polarization in vivo are emerging, CSF1R inhibition is generally expected to predominantly target the M2-like TAMs, which are highly dependent on CSF1R signaling for their survival and function. Depletion of these pro-tumoral macrophages can shift the balance of the tumor microenvironment towards a more anti-tumor state.
Conclusion
This compound is a valuable research tool for the in vivo depletion of peripheral macrophage populations. Its selectivity and inability to cross the blood-brain barrier make it particularly useful for dissecting the specific roles of peripheral macrophages in various physiological and pathological processes. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals seeking to utilize this compound in their in vivo studies. Further investigation into the nuanced effects of this compound on specific macrophage subsets and their polarization states will continue to enhance our understanding of macrophage biology and its therapeutic targeting.
References
Methodological & Application
PLX73086 Application Notes and Protocols for Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PLX73086 is a potent and selective, non-brain penetrant inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R). Its mechanism of action involves the blockade of CSF1R signaling, which is critical for the survival, proliferation, and differentiation of myeloid cells, particularly macrophages and their precursors. Due to its inability to cross the blood-brain barrier, this compound is a valuable research tool for investigating the role of peripheral myeloid cells in various physiological and pathological processes, without the confounding effects of central nervous system microglia depletion. These application notes provide a summary of the available data on the use of this compound in mouse models, including dosage, administration, and expected outcomes, along with a detailed experimental protocol and a diagram of the targeted signaling pathway.
Data Presentation
The following table summarizes the quantitative data available for the administration of this compound in mouse models.
| Parameter | Value | Mouse Model | Study Reference |
| Dosage | 200 mg/kg | Tg2541 (tauopathy model), Wild-type | Lombardo et al., 2022 |
| Administration Route | Oral | Tg2541, Wild-type | Lombardo et al., 2022 |
| Treatment Duration | Chronic (from 2 to 7 months of age) | Tg2541, Wild-type | Lombardo et al., 2022 |
| Effect on Brain Microglia | No significant effect on Iba1 and P2yr12 markers | Tg2541 | Lombardo et al., 2022 |
| Effect on Body Weight | No significant change | Wild-type | Lombardo et al., 2022 |
| Effect on Plasma Neurofilament Light Chain (NfL) | No significant change | Wild-type | Lombardo et al., 2022 |
Signaling Pathway
The diagram below illustrates the CSF1R signaling pathway targeted by this compound. Upon binding of its ligands (CSF1 or IL-34), CSF1R dimerizes and autophosphorylates, initiating downstream signaling cascades that are crucial for myeloid cell function. This compound acts as a competitive inhibitor at the ATP-binding site of the intracellular kinase domain of the receptor, thereby blocking these downstream signals.
Experimental Protocols
The following protocol is based on the study by Lombardo et al. (2022) and provides a general framework for the oral administration of this compound to mouse models. Researchers should adapt this protocol to their specific experimental needs.
Objective: To investigate the role of peripheral myeloid cells in a mouse model of disease using the non-brain penetrant CSF1R inhibitor, this compound.
Materials:
-
This compound (powder)
-
Vehicle for oral administration (e.g., appropriate chow formulation or gavage vehicle)
-
Experimental mice (e.g., Tg2541 tauopathy model or wild-type controls)
-
Standard animal housing and handling equipment
-
Analytical balance
-
Equipment for oral administration (if using gavage)
Procedure:
1. Drug Formulation (Note: The specific method of oral administration, i.e., in chow or by gavage, for the 200 mg/kg dose has not been detailed in the available literature. The following are general procedures for each method.)
-
For Administration in Chow:
-
Calculate the total amount of this compound needed based on the number of mice, the duration of the study, and the estimated daily food consumption to achieve the target dose of 200 mg/kg/day.
-
Thoroughly mix the calculated amount of this compound powder with a small portion of the powdered mouse chow.
-
Gradually add the this compound-chow mixture to the remaining bulk of the powdered chow and mix until a homogenous distribution is achieved.
-
The formulated chow can then be provided to the mice as their sole food source.
-
Prepare fresh medicated chow regularly (e.g., weekly) to ensure drug stability.
-
-
For Administration by Oral Gavage:
-
Prepare a stock solution of this compound in a suitable vehicle. The choice of vehicle will depend on the solubility of this compound and should be tested for stability and tolerability in mice.
-
On the day of administration, dilute the stock solution to the final desired concentration for a 200 mg/kg dose, considering the average weight of the mice and a standard gavage volume (e.g., 5-10 ml/kg).
-
Ensure the solution is well-mixed before each administration.
-
2. Animal Dosing:
-
House the mice in accordance with institutional guidelines.
-
For chow administration, provide the medicated chow ad libitum. Monitor food intake to ensure proper dosing.
-
For oral gavage, administer the prepared this compound solution directly into the stomach using a proper gavage needle. Perform this procedure at the same time each day to maintain consistent drug levels.
-
The study by Lombardo et al. (2022) initiated chronic treatment at 2 months of age and continued until 7 months of age. The duration of treatment should be adapted to the specific experimental design.
-
A control group of mice should receive the vehicle (chow without the drug or the gavage vehicle) following the same schedule.
3. Monitoring and Endpoint Analysis:
-
Monitor the health and body weight of the mice regularly throughout the study. The available data suggests no significant effect on body weight at a 200 mg/kg dose in wild-type mice.
-
At the end of the treatment period, collect blood and tissues for analysis.
-
To confirm the peripheral effects of this compound, perform flow cytometry or immunohistochemistry on peripheral tissues (e.g., spleen, liver, blood) to quantify the number of macrophages and other myeloid cell populations.
-
To confirm the lack of central nervous system effects, analyze brain tissue for microglial markers (e.g., Iba1, P2yr12) and signs of neuroinflammation.
-
Assess relevant disease-specific readouts in the chosen mouse model.
Experimental Workflow
The following diagram outlines the general workflow for an in vivo study using this compound in a mouse model.
Application Notes and Protocols for PLX73086 Oral Administration
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the oral administration and experimental use of PLX73086, a selective colony-stimulating factor 1 receptor (CSF1R) inhibitor.
Introduction
This compound is a potent and selective inhibitor of the CSF1R, a receptor tyrosine kinase essential for the survival, proliferation, and differentiation of macrophages.[1] By targeting CSF1R, this compound effectively depletes tumor-associated macrophages (TAMs) and other macrophage populations in peripheral tissues.[1] Due to its limited ability to cross the blood-brain barrier, this compound is a valuable research tool for investigating the role of peripheral macrophages, with minimal direct effects on microglia in the central nervous system (CNS).[2][3] This characteristic allows for the specific study of peripheral versus central myeloid cell functions in various disease models.
Mechanism of Action
This compound functions by binding to the ATP-binding pocket of the CSF1R, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition leads to the apoptosis of CSF1R-dependent cells, primarily macrophages. The key signaling cascades disrupted by this compound include the Phosphoinositide 3-kinase (PI3K)/AKT, Extracellular signal-regulated kinase (ERK)1/2, and Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathways, all of which are crucial for macrophage survival and proliferation.[2][4]
Data Presentation
Table 1: Preclinical Oral Administration of this compound in Rodent Models
| Parameter | Details | Reference |
| Compound | This compound | [1] |
| Animal Model | Rodents (e.g., Tg2541 mice) | [1] |
| Dosage | 200 mg/kg | [1] |
| Administration Route | Oral | [1] |
| Frequency | Chronic treatment protocols (details on daily or other frequency not specified) | [1] |
| Duration | 2–7 months | [1] |
| Observed Effect | Depletion of peripheral macrophages | [3] |
| CNS Penetrance | Limited/Non-brain-penetrant | [1][2] |
Table 2: Pharmacodynamic Markers for this compound Efficacy
| Marker | Method | Purpose | Reference |
| Iba1+ cells | Immunohistochemistry (IHC) | Quantification of macrophage/microglial depletion in tissues. | [1] |
| CSF1R Phosphorylation | ELISA, Western Blot | To measure the direct inhibition of CSF1R activity. | [1] |
| Plasma Neurofilament Light Chain (NfL) | ELISA | To assess peripheral neurotoxicity. | [1] |
Experimental Protocols
Protocol for Oral Administration of this compound in Rodents
This protocol is based on typical oral administration methods for similar CSF1R inhibitors. Researchers should optimize the formulation and dosage for their specific experimental model.
4.1.1. Formulation in Chow (Recommended for Chronic Studies)
-
Preparation of Medicated Chow:
-
Determine the required concentration of this compound in the chow based on the target dose (e.g., 200 mg/kg) and the average daily food consumption of the animals.
-
This compound should be thoroughly mixed with a standard rodent chow (e.g., AIN-76A) by a commercial provider to ensure uniform distribution.
-
-
Administration:
-
Provide the medicated chow ad libitum to the experimental animals.
-
Ensure fresh chow is provided regularly.
-
Monitor food intake to ensure consistent drug exposure.
-
4.1.2. Formulation for Oral Gavage (for Acute or Intermittent Dosing)
-
Vehicle Preparation: A common vehicle for oral gavage of similar compounds consists of 0.5% hydroxypropyl methylcellulose (HPMC) and 1% Tween 80 (Polysorbate 80) in deionized water.
-
Suspension Preparation:
-
Weigh the required amount of this compound.
-
A stock solution in dimethyl sulfoxide (DMSO) can be prepared first.
-
The stock is then diluted with the vehicle to the final desired concentration. The final DMSO concentration should be kept low (e.g., <5%).
-
The mixture should be sonicated to ensure a uniform suspension.
-
-
Administration:
-
Administer the suspension to the animals via oral gavage at the predetermined dosage volume based on their body weight.
-
Ensure the suspension is well-mixed before each administration.
-
Protocol for Quantification of Macrophage Depletion by Immunohistochemistry (IHC)
-
Tissue Collection and Preparation:
-
At the experimental endpoint, euthanize the animals and perfuse with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).
-
Dissect the tissues of interest (e.g., spleen, liver, tumor) and post-fix in 4% PFA overnight at 4°C.
-
Process the tissues for paraffin embedding or cryosectioning.
-
-
Immunostaining:
-
Deparaffinize and rehydrate paraffin-embedded sections. For cryosections, allow them to air dry.
-
Perform antigen retrieval if necessary (e.g., using citrate buffer).
-
Block non-specific binding with a suitable blocking buffer (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.
-
Incubate the sections with a primary antibody against a macrophage marker (e.g., anti-Iba1) overnight at 4°C.
-
Wash the sections with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
Wash the sections and counterstain with a nuclear stain (e.g., DAPI).
-
Mount the sections with an appropriate mounting medium.
-
-
Image Acquisition and Analysis:
-
Capture images using a fluorescence microscope.
-
Quantify the number of Iba1-positive cells or the percentage of Iba1-positive area per field of view using image analysis software (e.g., ImageJ, QuPath).
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits CSF1R signaling and downstream pathways.
Experimental Workflow Diagram
Caption: Workflow for in vivo studies using this compound.
References
Application Notes and Protocols for In Vivo Studies with PLX73086
For Researchers, Scientists, and Drug Development Professionals
Introduction
PLX73086 is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R). A key characteristic of this compound is its inability to cross the blood-brain barrier, making it an invaluable tool for in vivo studies aiming to selectively deplete peripheral macrophage populations without significantly affecting microglia in the central nervous system (CNS). This allows for the specific investigation of the roles of peripheral macrophages in various physiological and pathological processes, including inflammation, autoimmune diseases, and cancer.
These application notes provide detailed protocols for the preparation and administration of this compound for in vivo studies in rodent models, primarily through formulated diet and oral gavage.
Mechanism of Action and Signaling Pathway
This compound functions by binding to the ATP-binding site of the CSF1R, inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. The binding of CSF1R ligands, CSF-1 (colony-stimulating factor 1) and IL-34 (interleukin-34), normally triggers a signaling cascade that promotes the survival, proliferation, and differentiation of macrophages. Key downstream pathways inhibited by this compound include the Phosphoinositide 3-kinase (PI3K)/AKT and the Ras/Raf/MEK/ERK pathways.
CSF1R Signaling Pathway
Caption: CSF1R signaling pathway and the inhibitory action of this compound.
Data Presentation
| Parameter | Diet Formulation | Oral Gavage |
| Vehicle | Standard rodent chow (e.g., AIN-76A) | Suggested: 5% DMSO, 47.5% of 2% Hydroxypropyl methyl cellulose, 47.5% of 25% Polysorbate 80 |
| This compound Concentration | 1.2 g/kg of chow (typical) | 6.5 mg/mL (example for a similar compound) |
| Dosage | Ad libitum feeding | 65 mg/kg body weight (example for a similar compound) |
| Frequency | Continuous | Daily |
| Duration | 14-21 days for macrophage depletion | Dependent on study design |
| Route of Administration | Oral (diet) | Oral (gavage) |
Experimental Protocols
Protocol 1: Preparation of this compound-Formulated Diet
This is the most common and convenient method for long-term in vivo studies.
Materials:
-
This compound powder
-
Standard powdered rodent chow (e.g., AIN-76A)
-
A suitable blender or mixer for diet formulation
-
Pellet maker (optional)
Procedure:
-
Calculate the required amount of this compound: Based on the desired concentration (e.g., 1.2 g/kg of chow), calculate the total amount of this compound needed for the batch of diet you are preparing.
-
Pre-mix this compound: To ensure even distribution, first mix the calculated amount of this compound with a small portion of the powdered chow.
-
Combine and mix: Gradually add the pre-mix to the rest of the powdered chow in a blender and mix thoroughly until a homogenous mixture is achieved.
-
Pellet formation (optional): If desired, the formulated chow can be made into pellets using a pellet maker. Alternatively, it can be provided as a powder or mixed with a small amount of water to form a mash.
-
Storage: Store the formulated diet in a cool, dark, and dry place.
Protocol 2: Preparation of this compound for Oral Gavage
This method is suitable for studies requiring precise daily dosing. The following protocol is based on a vehicle used for a similar CSF1R inhibitor, PLX5622, and should be considered a starting point for formulation development.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Hydroxypropyl methyl cellulose (HPMC)
-
Polysorbate 80 (Tween 80)
-
Sterile water
Vehicle Preparation (prepare fresh daily):
-
Prepare a 2% (w/v) solution of HPMC in sterile water.
-
Prepare a 25% (v/v) solution of Polysorbate 80 in sterile water.
-
To prepare the final vehicle, mix 1 part DMSO, 9.5 parts of the 2% HPMC solution, and 9.5 parts of the 25% Polysorbate 80 solution. This will result in a final vehicle composition of 5% DMSO, 47.5% of 2% HPMC, and 47.5% of 25% Polysorbate 80.
This compound Formulation:
-
Dissolve this compound in DMSO: Dissolve the required amount of this compound powder in the calculated volume of DMSO to create a stock solution. This compound is reported to be soluble in DMSO.
-
Add to vehicle: Slowly add the this compound/DMSO stock solution to the prepared vehicle while vortexing to ensure a uniform suspension.
Example Calculation for a 65 mg/kg dose in a 25g mouse:
-
Dose per mouse: 65 mg/kg * 0.025 kg = 1.625 mg
-
If the final concentration of the formulation is 6.5 mg/mL, the gavage volume would be 1.625 mg / 6.5 mg/mL = 0.25 mL (250 µL).
Experimental Workflow
A typical in vivo study using this compound to investigate the role of peripheral macrophages would follow the workflow below.
Experimental Workflow for In Vivo Study
Caption: A generalized workflow for an in vivo study using this compound.
Important Considerations
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Control Groups: Appropriate vehicle control groups are essential for interpreting the results of the study.
-
Verification of Macrophage Depletion: It is recommended to confirm the depletion of peripheral macrophages in a pilot study or at the end of the main experiment. This can be achieved by flow cytometry or immunohistochemistry of relevant tissues (e.g., spleen, liver) using macrophage-specific markers such as F4/80 or CD68.
-
Pharmacokinetics: The dosage and duration of treatment may need to be optimized depending on the specific animal model and experimental question.
By following these guidelines, researchers can effectively prepare and utilize this compound for in vivo studies to elucidate the specific roles of peripheral macrophages in health and disease.
Application Notes and Protocols for PLX73086 in Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PLX73086 is a potent and selective second-generation colony-stimulating factor 1 receptor (CSF1R) inhibitor. A key characteristic of this compound is its inability to cross the blood-brain barrier (BBB), making it an invaluable research tool for dissecting the distinct roles of peripheral macrophages and central nervous system (CNS)-resident microglia in neuroinflammatory processes. By selectively depleting peripheral macrophage populations, researchers can investigate the specific contributions of these cells to the pathogenesis of various neurological disorders, including spinal cord injury, multiple sclerosis, and neurodegenerative diseases.
These application notes provide an overview of the use of this compound in neuroinflammation research, including its mechanism of action, key experimental data, and detailed protocols for its application in preclinical models.
Mechanism of Action
This compound functions by inhibiting the CSF1R, a receptor tyrosine kinase essential for the survival, proliferation, and differentiation of myeloid cells, including macrophages and microglia. In the context of neuroinflammation research, the key feature of this compound is its selective action on peripheral myeloid cells due to its inability to penetrate the BBB. This allows for the targeted depletion of macrophages in the periphery without affecting the microglial population within the CNS. This selective depletion enables the study of the specific roles of infiltrating peripheral macrophages in neuroinflammatory conditions.
Data Presentation
The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound.
| Table 1: Peripheral Macrophage Depletion with this compound | |
| Model System | Mouse |
| Drug Administration | This compound-formulated diet |
| Treatment Duration | 14 days |
| Organ | Macrophage Ablation |
| Liver | Significant[1] |
| Lung | Significant[1] |
| Spleen | Significant[1] |
| Kidney | Significant[1] |
| Brain (Microglia) | Not affected[1] |
| Table 2: Effect of CSF1R Inhibition on CNS Microglia (BBB-penetrant vs. non-BBB-penetrant) | |
| Compound | Effect on Spinal Cord Microglia |
| PLX5622 (BBB-penetrant) | 97.9 ± 0.6% depletion after 3 weeks of treatment[2] |
| This compound (non-BBB-penetrant) | No effect on the microglial population[2] |
| Table 3: Expected Impact of this compound on Pro-inflammatory Cytokines in a Spinal Cord Injury (SCI) Model | |
| Cytokine | Expected Change in Protein Levels at the Lesion Site |
| TNF-α | Decrease |
| IL-1β | Decrease |
| IL-6 | Decrease |
| Note: While direct quantitative data for this compound's effect on these specific cytokines in an SCI model is not yet widely published, the depletion of pro-inflammatory peripheral macrophages is expected to lead to a reduction in these key inflammatory mediators at the site of injury. The inflammatory response following spinal cord injury involves a rapid increase in pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3][4] |
Experimental Protocols
Protocol 1: In Vivo Depletion of Peripheral Macrophages using this compound-Formulated Diet
This protocol describes the administration of this compound through a formulated diet to achieve selective depletion of peripheral macrophages in mice.
Materials:
-
This compound
-
Standard rodent chow
-
Control diet (rodent chow without this compound)
-
C57BL/6 mice (or other appropriate strain)
-
Animal housing facilities
Procedure:
-
Diet Formulation:
-
Consult with a commercial vendor that specializes in custom research diets to formulate a diet containing this compound at the desired concentration. A commonly used dose for chronic studies is 200 mg/kg of body weight per day, which needs to be calculated into the feed based on the average daily food consumption of the mice.
-
Ensure the control diet is identical in composition to the this compound-formulated diet, lacking only the active compound.
-
-
Acclimation:
-
Acclimate mice to the housing facility and standard rodent chow for at least one week before the start of the experiment.
-
-
Treatment Administration:
-
Randomly assign mice to either the control or this compound treatment group.
-
Provide ad libitum access to the respective formulated diets for the desired treatment duration. A 14-day treatment period has been shown to be effective for significant peripheral macrophage depletion.[1]
-
-
Monitoring:
-
Monitor the body weight and food consumption of the mice regularly to ensure no adverse effects.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice and collect tissues of interest (e.g., spleen, liver, lung, and brain).
-
Process tissues for downstream analysis, such as flow cytometry to quantify macrophage populations or immunohistochemistry to visualize tissue-resident macrophages.
-
Protocol 2: Investigating the Role of Peripheral Macrophages in a Mouse Model of Spinal Cord Injury (SCI)
This protocol details a workflow for using this compound to study the contribution of peripheral macrophages to the pathophysiology of spinal cord injury.
Materials:
-
This compound-formulated diet and control diet
-
C57BL/6 mice
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for laminectomy and spinal cord contusion
-
Spinal cord impactor device
-
Post-operative care supplies (e.g., analgesics, antibiotics)
-
Perfusion solutions (e.g., PBS, 4% paraformaldehyde)
-
Tissue processing reagents for immunohistochemistry or ELISA
Procedure:
-
Pre-treatment:
-
Begin feeding the mice with either the control or this compound-formulated diet 14 days prior to the induction of spinal cord injury to ensure depletion of peripheral macrophages.[1]
-
-
Spinal Cord Injury Induction:
-
Post-operative Care:
-
Behavioral Analysis:
-
Perform behavioral assessments (e.g., Basso Mouse Scale for locomotion) at regular intervals to evaluate functional recovery.
-
-
Tissue Collection and Analysis:
-
At a predetermined endpoint (e.g., 7, 14, or 28 days post-injury), euthanize the mice and perfuse with PBS followed by 4% paraformaldehyde.
-
Dissect the spinal cord and process for either cryosectioning and immunohistochemistry or homogenization for protein analysis (e.g., ELISA).
-
Immunohistochemistry: Stain spinal cord sections with antibodies against markers for macrophages/microglia (e.g., Iba1, CD68), neurons (e.g., NeuN), and astrocytes (e.g., GFAP) to assess the inflammatory infiltrate and neuronal damage.
-
ELISA: Quantify the protein levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in spinal cord tissue lysates.
-
Visualizations
Caption: CSF1R signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for using this compound in an SCI model.
References
- 1. Microglia facilitate and stabilize the response to general anesthesia via modulating the neuronal network in a brain region-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microglia are an essential component of the neuroprotective scar that forms after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The time-course and RNA interference of TNF-α, IL-6, and IL-1β expression on neuropathic pain induced by L5 spinal nerve transection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TNF-α contributes to spinal cord synaptic plasticity and inflammatory pain: Distinct role of TNF receptor subtype 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generation of Mouse Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | CSF1R Inhibition Reduces Microglia Proliferation, Promotes Tissue Preservation and Improves Motor Recovery After Spinal Cord Injury [frontiersin.org]
Application Notes and Protocols: PLX73086 in Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PLX73086 is a potent and selective dual inhibitor of the colony-stimulating factor 1 receptor (CSF1R) and KIT kinase. In the context of Alzheimer's disease (AD) research, this compound serves a critical role as a tool compound. Due to its inability to cross the blood-brain barrier, it is used to differentiate the effects of peripheral versus central nervous system (CNS) CSF1R inhibition. This allows researchers to investigate the specific contribution of brain-resident microglia, which rely on CSF1R signaling for survival and proliferation, to AD pathogenesis. The following notes detail the application of this compound in preclinical AD models, summarizing key findings and providing detailed experimental protocols.
Mechanism of Action
This compound selectively inhibits CSF1R, a receptor tyrosine kinase essential for the survival, proliferation, and differentiation of microglia and macrophages. By inhibiting CSF1R, this compound can deplete populations of peripheral macrophages. However, its low brain penetrance means it does not significantly affect microglia within the CNS. This characteristic makes it an ideal negative control in studies using brain-penetrant CSF1R inhibitors (like PLX3397 or PLX5622) to understand the role of microglia in AD.
Data Presentation
The primary application of this compound in AD models has been to demonstrate that peripheral CSF1R inhibition does not impact central AD-related pathologies. The following tables summarize the expected outcomes from studies using this compound in a tauopathy mouse model (Tg2541), which is relevant to Alzheimer's disease and related dementias.
Table 1: Effect of Chronic this compound Treatment on CNS Microglia and Tau Pathology in Tg2541 Mice
| Biomarker | Brain Region | Expected Outcome with this compound | Interpretation |
| Iba1 (Microglia Marker) | Forebrain & Hindbrain | No Significant Change | Peripheral CSF1R inhibition does not deplete CNS microglia. |
| P2yr12 (Microglia Marker) | Forebrain & Hindbrain | No Significant Change | Confirms lack of effect on resident microglia population. |
| Tau-prions | Forebrain & Hindbrain | No Significant Change | Peripheral immune modulation does not alter pathogenic tau levels. |
| pTau[S396] | Forebrain & Hindbrain | No Significant Change | No impact on this specific tau phosphorylation site. |
| pTau[T231] | Forebrain & Hindbrain | No Significant Change | No impact on another key pathological tau phosphorylation site. |
Table 2: Comparative Effects of Brain-Penetrant vs. Non-Brain-Penetrant CSF1R Inhibitors
| Compound | Brain Penetrance | CNS Microglia Depletion | Effect on Tau Pathology | Therapeutic Implication |
| PLX5622/PLX3397 | High | Yes | Significant Reduction | Therapeutic benefit is likely mediated by targeting CNS microglia. |
| This compound | Low | No | No Significant Change | Peripheral CSF1R inhibition is insufficient to alter AD-like pathology in the brain. |
Experimental Protocols
Animal Model and Drug Administration
-
Animal Model: Tg2541 transgenic mice expressing human tau are a suitable model for these studies. Age-matched wild-type littermates should be used as controls.
-
This compound Formulation and Dosing:
-
This compound is typically formulated in a suitable vehicle for oral administration, often incorporated into chow.
-
A common dose used in studies with similar compounds is 275 mg/kg of chow.
-
Treatment duration should be chronic, for example, from 4 to 7 months of age in the Tg2541 model.
-
-
Control Groups:
-
Vehicle-treated Tg2541 mice.
-
Wild-type mice on control chow.
-
(Optional) A positive control group of Tg2541 mice treated with a brain-penetrant CSF1R inhibitor (e.g., PLX5622).
-
Behavioral Assessment: Morris Water Maze
The Morris Water Maze (MWM) is used to assess hippocampal-dependent spatial learning and memory.[1][2][3][4]
-
Apparatus: A circular pool (approximately 1.2 m in diameter) filled with opaque water (e.g., using non-toxic tempera paint) maintained at 22-25°C. A hidden platform is submerged 1-2 cm below the water surface. Visual cues are placed around the room.
-
Acquisition Phase (5-7 days):
-
Mice are subjected to 4 trials per day.
-
For each trial, the mouse is gently placed into the water at one of four starting positions, facing the pool wall.
-
The mouse is allowed to swim for 60 seconds to find the hidden platform.
-
If the mouse fails to find the platform within 60 seconds, it is gently guided to it.
-
The mouse is allowed to remain on the platform for 15-30 seconds.
-
The time to reach the platform (escape latency) and the path length are recorded using a video tracking system.
-
-
Probe Trial (24 hours after last acquisition trial):
-
The platform is removed from the pool.
-
The mouse is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was located) and the number of times the mouse crosses the former platform location are recorded.
-
Immunohistochemistry (IHC) for Microglia and Amyloid-β
-
Tissue Preparation:
-
Mice are deeply anesthetized and transcardially perfused with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).[5]
-
Brains are post-fixed in 4% PFA overnight and then transferred to a sucrose solution for cryoprotection.
-
Brains are sectioned (e.g., 30-40 µm thick) using a cryostat or vibratome.[6]
-
-
Iba1 Staining for Microglia: [5][7][8]
-
Wash free-floating sections in PBS.
-
Perform antigen retrieval if necessary (e.g., by boiling in 10 mM EDTA solution, pH 6.0).[7]
-
Block non-specific binding with a blocking solution (e.g., PBS with 5% goat serum and 0.3% Triton X-100) for 1-2 hours.[5]
-
Incubate overnight at 4°C with a primary antibody against Iba1 (e.g., rabbit anti-Iba1, 1:1000 dilution).
-
Wash sections in PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 2 hours at room temperature.
-
Wash, mount onto slides, and coverslip with a mounting medium containing DAPI.
-
-
Amyloid-β (Aβ) Staining: [6]
-
Incubate sections in 95% formic acid for 5 minutes for antigen retrieval.[6]
-
Follow a similar blocking and antibody incubation procedure as for Iba1, using a primary antibody against Aβ (e.g., 4G8 or 6E10).
-
A biotinylated secondary antibody and an avidin-biotin complex (ABC) kit with a chromogen like DAB can be used for visualization, or a fluorescent secondary antibody.
-
Cytokine and Chemokine Measurement
-
Brain Tissue Homogenization: [9][10]
-
Dissect brain regions of interest (e.g., cortex, hippocampus) on ice.
-
Homogenize the tissue in a lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate to pellet debris and collect the supernatant.
-
-
Multiplex Immunoassay (e.g., Bio-Plex): [9][10]
-
Use a commercially available multiplex bead-based immunoassay kit for mouse cytokines and chemokines.
-
Follow the manufacturer's protocol for sample preparation, incubation with antibody-coupled beads, detection antibody addition, and streptavidin-phycoerythrin incubation.
-
Analyze the plate on a Luminex-based reader to simultaneously quantify multiple analytes from a small sample volume.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: CSF1R signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for testing this compound in an AD mouse model.
Caption: Logical framework for using this compound as a control.
References
- 1. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. [PDF] Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice | Semantic Scholar [semanticscholar.org]
- 3. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 4. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 6. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iba1 immunoreactivity is enhanced following an antigen retrieval treatment with EDTA, pH 6.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Method to Quantify Cytokines and Chemokines in Mouse Brain Tissue Using Bio-Plex Multiplex Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioradiations.com [bioradiations.com]
Experimental Design for PLX73086 Treatment in Rodents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the experimental design of studies involving the selective Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitor, PLX73086, in rodent models. This compound is a valuable research tool for investigating the role of peripheral macrophages in various physiological and pathological processes, including cancer, due to its inability to cross the blood-brain barrier. This allows for the specific depletion of peripheral macrophage populations without affecting microglia in the central nervous system. The following sections detail the mechanism of action, formulation, dosing, and protocols for pharmacodynamic analysis, in vivo efficacy studies, and safety considerations.
Introduction to this compound
This compound is a potent and selective small-molecule inhibitor of the CSF1R, a receptor tyrosine kinase essential for the survival, proliferation, and differentiation of macrophages.[1] By blocking CSF1R signaling, this compound leads to the depletion of CSF1R-dependent cells, most notably peripheral tissue macrophages, including tumor-associated macrophages (TAMs).[1] A key characteristic of this compound is its limited penetration of the blood-brain barrier, which distinguishes it from other CSF1R inhibitors like PLX5622 and allows for the specific study of peripheral macrophage functions.
Mechanism of Action
This compound competitively binds to the ATP-binding pocket of the CSF1R, inhibiting its autophosphorylation and the activation of downstream signaling pathways. This disruption of CSF1R signaling ultimately leads to apoptosis of macrophages. The primary application of this compound in preclinical research is to deplete TAMs within the tumor microenvironment, thereby potentially inhibiting tumor growth, progression, and metastasis.[1]
Below is a diagram illustrating the signaling pathway inhibited by this compound.
Caption: Inhibition of CSF1R signaling by this compound.
Drug Formulation and Administration
Formulation in Rodent Chow
The most common and non-invasive method for chronic administration of this compound in rodents is through formulated chow.
Protocol:
-
Supplier: this compound can be synthesized or acquired from commercial vendors. It is supplied as a solid powder.
-
Chow Formulation: Contract a reputable provider of custom research diets (e.g., Research Diets, Inc.) to formulate this compound into a standard rodent chow, such as the AIN-76A formulation.
-
Concentration: For mice, a standard concentration of 200 mg of this compound per kg of chow has been used for chronic studies.
-
Control Diet: An identical chow formulation without the active compound should be used for the vehicle control group.
-
Storage: Store the formulated and control chow in a cool, dry, and dark place to prevent degradation of the compound.
Dosing Regimen
The dosing of this compound is dependent on the experimental design and the specific research question.
| Parameter | Mouse | Rat |
| Formulation | 200 mg/kg in AIN-76A chow | To be determined empirically, start with a dose equivalent to the mouse dose based on food consumption and body weight. |
| Administration | Ad libitum feeding | Ad libitum feeding |
| Duration | Chronic (2-7 months) or as per study design | To be determined based on pilot studies |
Pharmacodynamic Analysis: Macrophage Depletion
The primary pharmacodynamic endpoint for this compound treatment is the depletion of peripheral macrophages. This can be assessed in various tissues, including tumors, spleen, liver, and peripheral blood.
Immunohistochemistry (IHC)
Protocol for Macrophage Staining in FFPE Tissues:
-
Tissue Collection and Fixation: At the study endpoint, euthanize animals and collect tissues of interest. Fix tissues in 10% neutral buffered formalin for 24-48 hours.
-
Processing and Embedding: Dehydrate the fixed tissues through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections and mount on positively charged slides.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through graded ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval. For macrophage markers like F4/80 and CD68, a common method is to use a citrate-based buffer (pH 6.0) or an EDTA-based buffer (pH 8.0) and heat in a pressure cooker or water bath.[2]
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific antibody binding with a blocking serum (e.g., normal goat serum).
-
Primary Antibody Incubation: Incubate sections with primary antibodies against macrophage markers.
| Target | Antibody Clone | Dilution | Incubation |
| Pan-Macrophage (Mouse) | Anti-F4/80 | Varies by manufacturer | Overnight at 4°C |
| Pan-Macrophage (Mouse) | Anti-CD68 | Varies by manufacturer | Overnight at 4°C |
-
Secondary Antibody and Detection: Use an appropriate HRP-conjugated secondary antibody followed by a DAB substrate kit for visualization.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, clear, and mount with a permanent mounting medium.
-
Image Analysis: Quantify the number of positive cells or the percentage of positive area using image analysis software.
Flow Cytometry
Protocol for Quantifying Tumor-Infiltrating Macrophages:
-
Tumor Dissociation: Excise tumors and mechanically and enzymatically digest them to obtain a single-cell suspension. A gentle tissue dissociator and a cocktail of enzymes like collagenase and DNase are recommended.
-
Cell Staining:
-
Stain for cell viability using a live/dead stain.
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Stain for surface markers. A typical panel for identifying macrophages would include:
-
CD45: To identify hematopoietic cells.
-
CD11b: A myeloid marker.
-
F4/80: A mature macrophage marker in mice.
-
-
-
Data Acquisition and Analysis: Acquire samples on a flow cytometer. Gate on live, singlet, CD45+ cells. Within the CD45+ population, identify macrophages as CD11b+F4/80+ cells.[3][4]
In Vivo Efficacy Studies in Cancer Models
This compound is particularly useful for studying the role of TAMs in cancer. Both syngeneic and xenograft models can be employed.
Syngeneic Tumor Models
Syngeneic models utilize immunocompetent mice, which are essential for studying the interplay between TAMs and other immune cells.
General Protocol:
-
Cell Line Selection: Choose a murine cancer cell line that is compatible with the genetic background of the mouse strain (e.g., B16F10 melanoma in C57BL/6 mice, CT26 colon carcinoma in BALB/c mice).
-
Tumor Implantation: Inject a predetermined number of cancer cells subcutaneously or orthotopically into the mice.
-
Treatment Initiation:
-
Prophylactic Model: Start this compound treatment (via formulated chow) prior to or at the time of tumor cell implantation.
-
Therapeutic Model: Allow tumors to reach a palpable size (e.g., 50-100 mm³) before initiating this compound treatment.
-
-
Monitoring: Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. Monitor body weight and overall animal health.
-
Endpoint: Euthanize mice when tumors reach a predetermined endpoint size or at the end of the study period. Collect tumors and other tissues for pharmacodynamic analysis.
Caption: A typical workflow for a syngeneic tumor model study.
Xenograft Tumor Models
Xenograft models using immunodeficient mice are less common for studying TAMs as these mice lack a fully functional immune system. However, they can be used to assess the direct effects of TAM depletion on tumor growth in the absence of an adaptive immune response.
General Protocol:
The protocol is similar to the syngeneic model, with the key difference being the use of human cancer cell lines and immunodeficient mouse strains (e.g., nude or SCID mice).
Combination Studies
To investigate the synergistic potential of this compound, it can be combined with other anti-cancer therapies such as chemotherapy or immunotherapy (e.g., immune checkpoint inhibitors). The experimental design should include single-agent control groups for each therapeutic and a combination group. The timing and sequence of administration of each agent should be carefully considered and optimized in pilot studies.
Safety and Toxicology Considerations
While a comprehensive GLP toxicology report for this compound is not publicly available, general safety monitoring is crucial in all in vivo studies.
Monitoring Parameters:
-
Body Weight: Monitor body weight at least twice weekly. Significant weight loss can be an indicator of toxicity.
-
Clinical Observations: Observe animals daily for any signs of distress, such as changes in posture, activity, or grooming.
-
Plasma Neurofilament Light Chain (NfL): In studies where CNS effects are a concern (though not expected with this compound), plasma NfL can be a biomarker of neurotoxicity.
-
Complete Blood Count (CBC) and Serum Chemistry: At the terminal endpoint, blood can be collected for a comprehensive analysis of hematological and biochemical parameters to assess organ function.
A formal toxicology study would typically be conducted under Good Laboratory Practice (GLP) conditions and involve multiple dose groups, a control group, and a recovery group to assess the reversibility of any findings.
Data Presentation
All quantitative data should be summarized in a clear and structured format.
Example Data Tables:
Table 1: Tumor Growth Inhibition
| Treatment Group | N | Mean Tumor Volume (mm³) ± SEM (Day X) | % TGI |
| Vehicle | 10 | 1500 ± 150 | - |
| This compound | 10 | 750 ± 100 | 50 |
Table 2: Macrophage Depletion in Tumors (Flow Cytometry)
| Treatment Group | N | % CD11b+F4/80+ of CD45+ cells ± SEM |
| Vehicle | 5 | 40 ± 5 |
| This compound | 5 | 10 ± 2 |
Table 3: Body Weight Changes
| Treatment Group | N | Mean Body Weight (g) ± SEM (Day 0) | Mean Body Weight (g) ± SEM (Day 21) | % Change |
| Vehicle | 10 | 20.1 ± 0.5 | 22.5 ± 0.6 | +11.9 |
| This compound | 10 | 20.3 ± 0.4 | 21.9 ± 0.5 | +7.9 |
Conclusion
This compound is a specific and valuable tool for elucidating the role of peripheral macrophages in rodent models of disease. The protocols and guidelines presented here provide a framework for designing and conducting robust preclinical studies. Researchers should carefully consider the specific aims of their study to tailor these protocols accordingly and are encouraged to perform pilot studies to determine optimal dosing and scheduling for their specific models.
References
- 1. Frontiers | Ontogeny and colonization of embryonic border-associated macrophages and their role in neurodevelopment [frontiersin.org]
- 2. Optimum immunohistochemical procedures for analysis of macrophages in human and mouse formalin fixed paraffin-embedded tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor-immune profiling of murine syngeneic tumor models as a framework to guide mechanistic studies and predict therapy response in distinct tumor microenvironments | PLOS One [journals.plos.org]
- 4. CSF1R inhibition delays cervical and mammary tumor growth in murine models by attenuating the turnover of tumor-associated macrophages and enhancing infiltration by CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis Following PLX73086 Treatment
Audience: Researchers, scientists, and drug development professionals.
Application Overview
PLX73086 is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R). CSF1R is a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of myeloid cells, particularly macrophages and their precursors.[1][2][3] In oncology and immunology research, this compound serves as a critical tool for studying the role of macrophages in the tumor microenvironment (TME) and other pathological conditions. A key characteristic of this compound is its inability to cross the blood-brain barrier (BBB), making it an invaluable agent for selectively depleting peripheral macrophages while preserving the central nervous system's microglia population.[4][5]
Flow cytometry is an essential technique for quantifying the effects of this compound treatment. It allows for the precise identification and enumeration of specific immune cell populations in various tissues, providing robust, quantitative data on the depletion of target cells and the overall impact on the immune landscape. These notes provide a detailed protocol for using flow cytometry to analyze cellular changes following in vivo treatment with this compound.
Mechanism of Action and Signaling Pathway
Upon binding its ligands, Colony-Stimulating Factor 1 (CSF-1) or Interleukin-34 (IL-34), the CSF1R dimerizes and undergoes autophosphorylation.[3][6] This activation initiates several downstream signaling cascades, including the PI3K/AKT and ERK1/2 pathways, which are critical for promoting cell survival, proliferation, and differentiation.[1][6] this compound functions by inhibiting this initial CSF1R phosphorylation, thereby blocking all downstream signaling and leading to the apoptosis of CSF1R-dependent cells like macrophages.[4]
Expected Biological Effects and Data Presentation
Treatment with this compound is expected to result in a significant reduction of CSF1R-dependent peripheral macrophage populations. The degree of depletion can be assessed in various tissues, including peripheral blood, spleen, and tumor tissues. Below are tables outlining a typical antibody panel for flow cytometry analysis and the expected changes in key cell populations.
Table 1: Recommended Flow Cytometry Antibody Panel This panel is designed for murine models to identify macrophages and other relevant immune cell subsets.
| Marker | Fluorochrome | Cell Population | Lineage/Function |
| CD45 | BUV395 | All Leukocytes | Pan-leukocyte marker |
| Live/Dead | Zombie Aqua | Live/Dead Cells | Viability marker |
| CD11b | APC-Cy7 | Myeloid Cells | Integrin alpha M; myeloid marker |
| F4/80 | PE-Cy7 | Macrophages | Mature macrophage marker |
| Ly6C | PerCP-Cy5.5 | Monocyte Subsets | Monocyte differentiation state |
| Ly6G | FITC | Neutrophils | Granulocyte marker |
| CD3 | BV605 | T Cells | Pan-T cell marker |
| CD19 | BV711 | B Cells | Pan-B cell marker |
Table 2: Summary of Expected Cellular Changes Post-PLX73086 Treatment
| Tissue | Cell Population (Markers) | Expected Outcome | Rationale |
| Blood | Monocytes (CD45+ CD11b+ Ly6C+) | Significant Decrease | Depletion of circulating precursors. |
| Spleen | Macrophages (CD45+ CD11b+ F4/80+) | Significant Decrease | Depletion of resident macrophages. |
| Tumor | TAMs (CD45+ CD11b+ F4/80+) | Significant Decrease | Inhibition of CSF1R signaling reduces Tumor-Associated Macrophages.[7] |
| Brain | Microglia (CD45low CD11b+) | No Significant Change | This compound does not cross the blood-brain barrier.[4][5] |
| Blood | Neutrophils (CD45+ CD11b+ Ly6G+) | No Significant Change | Neutrophil development is less dependent on CSF1R signaling. |
Experimental and Analysis Workflow
The overall process involves treating the animal model, collecting relevant tissues, preparing single-cell suspensions, staining with fluorescently-labeled antibodies, and finally, acquiring and analyzing the data on a flow cytometer.
Detailed Protocol: Flow Cytometry Analysis of Murine Splenocytes
This protocol provides a step-by-step guide for preparing and staining splenocytes from a mouse treated with this compound.
5.1 Materials
-
Flow Cytometry Staining Buffer (PBS + 2% FBS + 1 mM EDTA)
-
Red Blood Cell (RBC) Lysis Buffer (e.g., ACK Lysis Buffer)
-
70 µm cell strainer
-
15 mL conical tubes
-
96-well U-bottom plate
-
Flow cytometer
-
Antibodies and reagents as listed in Table 1.
5.2 Single-Cell Suspension Preparation
-
Euthanize the mouse (this compound-treated or vehicle control) and aseptically harvest the spleen into a petri dish containing 5 mL of cold staining buffer.
-
Place a 70 µm cell strainer over a 50 mL conical tube.
-
Gently mash the spleen through the strainer using the plunger end of a 3 mL syringe. Rinse the strainer with an additional 5 mL of staining buffer to maximize cell recovery.[8]
-
Centrifuge the cell suspension at 400 x g for 5 minutes at 4°C. Discard the supernatant.
-
Resuspend the cell pellet in 2 mL of 1X RBC Lysis Buffer and incubate for 3-5 minutes at room temperature.[8]
-
Stop the lysis by adding 10 mL of staining buffer. Centrifuge at 400 x g for 5 minutes at 4°C. Discard the supernatant.
-
Resuspend the cell pellet in 5 mL of staining buffer. Perform a cell count and viability assessment (e.g., using Trypan Blue). Cell viability should be >90%.
-
Adjust the cell concentration to 1 x 10⁷ cells/mL in staining buffer.
5.3 Antibody Staining
-
Add 100 µL of the cell suspension (1 x 10⁶ cells) to the wells of a 96-well U-bottom plate.
-
Viability Staining: Add a viability dye (e.g., Zombie Aqua) according to the manufacturer's instructions. Incubate for 15-20 minutes at room temperature, protected from light.
-
Wash the cells by adding 100 µL of staining buffer and centrifuging at 400 x g for 4 minutes. Discard the supernatant.
-
Fc Receptor Blocking: Resuspend cells in 50 µL of staining buffer containing an Fc block reagent (e.g., anti-CD16/32) to prevent non-specific antibody binding. Incubate for 10 minutes at 4°C.
-
Surface Staining: Without washing, add 50 µL of the master mix of fluorochrome-conjugated antibodies (prepared at a pre-titrated optimal concentration) to each well.
-
Incubate for 30 minutes at 4°C, protected from light.
-
Wash the cells twice with 150 µL of staining buffer, centrifuging at 400 x g for 4 minutes after each wash.
-
Resuspend the final cell pellet in 200 µL of staining buffer for acquisition. If not acquiring immediately, cells can be fixed in 1-2% PFA for 20 minutes at 4°C, then washed and resuspended.
5.4 Data Acquisition and Analysis
-
Acquire samples on a calibrated flow cytometer. Collect a sufficient number of events (e.g., 100,000-500,000 events in the live, single-cell gate).
-
Analyze the data using appropriate software (e.g., FlowJo, FCS Express).
-
Gate on:
-
Time to identify a stable signal.
-
Singlets (FSC-A vs. FSC-H).
-
Live cells (Viability dye negative).
-
Leukocytes (CD45+).
-
From the CD45+ gate, identify macrophage populations (CD11b+ F4/80+) and other relevant subsets as defined in Table 1.
-
-
Quantify the percentage and absolute number of each cell population and compare between this compound-treated and control groups.
Differentiating Peripheral vs. Central Effects
A primary advantage of this compound is its targeted action on peripheral myeloid cells. The following diagram illustrates this key logical relationship.
Troubleshooting and Considerations
-
Poor Cell Viability: Minimize the time between tissue harvest and staining. Ensure all buffers are cold and handle cells gently to prevent mechanical stress.
-
High Background Staining: Ensure proper Fc blocking. Titrate antibodies to determine the optimal concentration that maximizes signal-to-noise.
-
Compensation: When using multiple fluorochromes, always prepare single-color compensation controls for each antibody in the panel.
-
Tissue Digestion: For solid tumors, optimization of enzymatic digestion (e.g., collagenase, DNase) may be necessary to achieve a good single-cell suspension without damaging cell surface epitopes.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 4. This compound | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy [frontiersin.org]
- 8. research.pasteur.fr [research.pasteur.fr]
Techniques for Measuring PLX73086 Plasma Concentration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PLX73086 is a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R), a tyrosine kinase involved in the survival, proliferation, and differentiation of macrophages and their precursors. As a non-brain penetrant analog of other CSF1R inhibitors like PLX3397 and PLX5622, this compound is a valuable tool for studying the peripheral effects of CSF1R inhibition.[1] Accurate and precise quantification of this compound in plasma is crucial for pharmacokinetic (PK) studies, toxicokinetic analyses, and for establishing a clear relationship between drug exposure and pharmacological response in preclinical models. This document provides detailed application notes and a standard protocol for the determination of this compound plasma concentrations using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Application Notes
The measurement of this compound in biological matrices like plasma is essential for a comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) profile. A validated bioanalytical method is a prerequisite for obtaining reliable data in preclinical and potential clinical studies.[2][3][4] LC-MS/MS is the method of choice for quantifying small molecules like this compound due to its high sensitivity, specificity, and throughput.
Key considerations for developing and validating a robust LC-MS/MS assay for this compound include:
-
Sample Preparation: The complexity of plasma necessitates a sample clean-up step to remove proteins and other interfering substances. Protein precipitation is a simple and effective method for this purpose.[1][5]
-
Internal Standard (IS): A suitable internal standard is crucial for correcting for variations in sample processing and instrument response. An ideal IS would be a stable isotope-labeled version of this compound. If unavailable, a structurally similar compound with comparable chromatographic and mass spectrometric behavior can be used.
-
Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is typically used to separate this compound from endogenous plasma components and the internal standard. A C18 column is a common choice for this type of analysis.[5][6]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides the high selectivity and sensitivity required for bioanalysis.[1][5][6] The precursor and product ion transitions for both this compound and the IS need to be optimized.
-
Method Validation: The analytical method must be validated according to regulatory guidelines (e.g., FDA) to ensure its reliability.[2][3][7] Key validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[2][4]
Quantitative Data Summary
| Time Point (months) | Mean Plasma Concentration of PLX3397 in Male Mice (ng/mL) | Mean Plasma Concentration of PLX3397 in Female Mice (ng/mL) |
| 3 | ~8000 | ~6000 |
| 4 | ~7500 | ~5500 |
| 5 | ~7000 | ~5000 |
| 6 | ~6500 | ~4500 |
Data estimated from Figure 3b of "CSF1R inhibitors induce a sex-specific resilient microglial phenotype and functional rescue in a tauopathy mouse model".[1] These values are for the related compound PLX3397 and should be considered as an illustrative example.
Experimental Protocol: Quantification of this compound in Mouse Plasma by LC-MS/MS
This protocol describes a general method for the quantification of this compound in mouse plasma. Optimization and validation are required before application to formal studies.
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar compound or stable-isotope labeled this compound)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Blank mouse plasma (with the same anticoagulant as study samples)
2. Instrumentation
-
UHPLC system (e.g., Shimadzu, Waters)
-
Triple quadrupole mass spectrometer (e.g., Sciex, Agilent, Thermo Fisher)
-
Analytical column: C18, 50 x 2.1 mm, 1.8 µm (or similar)
3. Standard Solutions Preparation
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the IS in a suitable solvent (e.g., DMSO or MeOH).
-
Working Standard Solutions: Serially dilute the this compound primary stock solution with 50:50 ACN:water to prepare working standards for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the IS primary stock solution with ACN to a final concentration of, for example, 100 ng/mL.
4. Sample Preparation (Protein Precipitation)
-
Aliquot 20 µL of plasma samples (calibration standards, QCs, and unknown study samples) into a 96-well plate or microcentrifuge tubes.
-
Add 100 µL of the IS working solution in ACN to each well/tube.
-
Vortex the plate/tubes for 5 minutes to precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer 50 µL of the supernatant to a new 96-well plate.
-
Add 150 µL of ultrapure water with 0.1% formic acid to each well.
-
Seal the plate and vortex briefly.
5. LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: To be determined by direct infusion of this compound and IS. The most intense and specific precursor-product ion transitions should be selected.
-
Optimize compound-dependent parameters (e.g., declustering potential, collision energy).
-
6. Data Analysis and Quantification
-
Integrate the peak areas for this compound and the IS.
-
Calculate the peak area ratio (this compound/IS).
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of this compound in the QC and unknown samples from the calibration curve.
Signaling Pathway and Workflow Diagrams
References
- 1. CSF1R inhibitors induce a sex-specific resilient microglial phenotype and functional rescue in a tauopathy mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioanalytical method development, in-vivo pharmacokinetic evaluation, ex-vivo platelet aggregation inhibition activity of a novel solid dispersion formulation of ticagrelor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.beckman.com [media.beckman.com]
- 4. Antibody pharmacokinetics in rat brain determined using microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beckman.com [beckman.com]
- 6. Concentration-dependent effects of CSF1R inhibitors on oligodendrocyte progenitor cells ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross validation of pharmacokinetic bioanalytical methods: Experimental and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
PLX73086 solubility and formulation issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PLX73086. The information is designed to address common challenges related to the solubility and formulation of this next-generation BRAF inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a potent and selective BRAF inhibitor designed to overcome resistance mechanisms seen with first-generation drugs. Like many kinase inhibitors, it is a lipophilic molecule with low aqueous solubility, which presents significant challenges for its formulation in both in vitro and in vivo experiments, potentially impacting its bioavailability and therapeutic efficacy.
Q2: What are the typical solvents for dissolving this compound for in vitro assays?
A2: For in vitro studies, this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. For a similar compound, PLX5622, the solubility in DMSO is high (83.33 mg/mL), while it is practically insoluble in water (< 0.1 mg/mL).[1] It is crucial to keep the final concentration of the organic solvent in the cell culture medium low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q3: My this compound is precipitating when I dilute my DMSO stock in aqueous buffer or media. What can I do?
A3: Precipitation upon dilution into aqueous solutions is a common issue with poorly soluble compounds. Here are some troubleshooting steps:
-
Lower the Final Concentration: The most straightforward approach is to work at a lower final concentration of this compound.
-
Use a Surfactant: Adding a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to the aqueous medium can help maintain the compound's solubility.
-
Pre-warm the Medium: Gently warming the aqueous buffer or cell culture medium before adding the DMSO stock can sometimes help.
-
Increase the Volume of Aqueous Solution: Diluting the DMSO stock into a larger volume of the aqueous phase can help to avoid localized high concentrations that lead to precipitation.
Q4: What are some common formulation strategies to improve the oral bioavailability of this compound for in vivo studies?
A4: Enhancing the oral bioavailability of poorly soluble drugs like this compound is a key challenge in preclinical development. Common strategies include:
-
Co-solvent Systems: Using a mixture of solvents to dissolve the compound.
-
Cyclodextrin Formulations: Encapsulating the drug in cyclodextrins, such as Captisol® (a modified β-cyclodextrin), to increase its aqueous solubility.
-
Lipid-Based Formulations: Formulating the drug in oils, surfactants, and co-solvents to create self-emulsifying drug delivery systems (SEDDS).
-
Amorphous Solid Dispersions: Creating a solid dispersion of the drug in a polymer matrix to improve its dissolution rate.
-
Salt Formation: For compounds with ionizable groups, forming a salt can significantly improve solubility and dissolution rate.[2][3][4]
Troubleshooting Guides
In Vivo Formulation Issues
| Problem | Possible Cause | Suggested Solution |
| Precipitation in the formulation vehicle after preparation. | The concentration of this compound exceeds its solubility in the chosen vehicle. | - Reduce the concentration of this compound.- Optimize the vehicle composition by adjusting the ratio of co-solvents (e.g., increase the percentage of PEG400 or ethanol).- Consider using a cyclodextrin-based formulation like Captisol®. |
| Inconsistent results in animal studies (high variability in plasma concentration). | Poor or variable absorption due to low solubility and/or precipitation in the gastrointestinal tract. | - Switch to a more robust formulation, such as a lipid-based system or a solid dispersion.- Evaluate the effect of pH on the compound's solubility and consider using a buffered formulation vehicle. The solubility of some kinase inhibitors is pH-dependent.[5]- Ensure the formulation is homogenous and stable throughout the dosing period. |
| Low oral bioavailability. | The inherent low solubility of this compound limits its dissolution and absorption. | - Employ solubility-enhancing excipients like cyclodextrins or surfactants.- Consider particle size reduction techniques (micronization or nanocrystallization) to increase the surface area for dissolution.- Explore alternative delivery routes if oral bioavailability remains a significant hurdle. |
Experimental Protocols & Data
Solubility Assessment of a Typical BRAF Inhibitor
This protocol outlines a general method for assessing the solubility of a compound like this compound in various vehicles.
Objective: To determine the approximate solubility of the compound in different formulation vehicles.
Materials:
-
This compound (or similar BRAF inhibitor)
-
Various solvents and excipients (e.g., DMSO, Ethanol, PEG400, Captisol®, Corn oil)
-
Vials, magnetic stirrer, vortex mixer
-
HPLC or other suitable analytical method for quantification
Method:
-
Add an excess amount of the compound to a known volume of the test vehicle in a vial.
-
Cap the vial and agitate at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC.
Example Solubility Data for Poorly Soluble Kinase Inhibitors
| Vehicle | Solubility of Alectinib HCl (µg/mL) [5] | Solubility of PLX5622 (mg/mL) [1] |
| Water | < 50 (pH dependent) | < 0.1 |
| DMSO | 4500 | 83.33 |
| Methanol | 1990.8 | Not Reported |
Example In Vivo Formulation for a Poorly Soluble Compound
For a similar type of compound, a successful in vivo formulation was reported as:
-
10% Ethanol
-
20% PEG400
-
70% of a 20% (w/v) Captisol® solution in water
This highlights a common strategy of using a combination of co-solvents and a solubilizing agent to achieve the desired concentration for animal dosing.
Visualizations
This compound Mechanism of Action
References
troubleshooting PLX73086 in vivo experiments
Welcome to the technical support center for in vivo experiments using PLX73086. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and address common challenges encountered during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a tyrosine kinase that is crucial for the survival, proliferation, and differentiation of macrophages. By inhibiting CSF1R, this compound effectively depletes CSF1R-dependent cells, most notably peripheral macrophages. Its primary utility in in vivo research stems from its inability to cross the blood-brain barrier (BBB), allowing for the specific study of peripheral macrophage depletion without affecting microglia in the central nervous system (CNS).
Q2: What is the key difference between this compound and other CSF1R inhibitors like PLX5622 or Pexidartinib (PLX3397)?
A2: The fundamental difference lies in their ability to penetrate the blood-brain barrier. PLX5622 and Pexidartinib are brain-penetrant, meaning they inhibit CSF1R both in the periphery and the central nervous system, leading to the depletion of both peripheral macrophages and microglia. In contrast, this compound is non-brain penetrant and therefore selectively depletes peripheral macrophages. This makes this compound an essential control compound to delineate the specific roles of peripheral macrophages versus microglia in various disease models.
Q3: What are the common applications of this compound in in vivo research?
A3: this compound is primarily used in studies aiming to understand the contribution of peripheral macrophages to disease pathogenesis. It is often used in parallel with a brain-penetrant CSF1R inhibitor to differentiate between peripheral and central effects. Common research areas include neuroinflammatory and neurodegenerative diseases, oncology, and autoimmune disorders.
Q4: Is this compound toxic in vivo?
A4: Studies in mice have shown that chronic oral administration of this compound at a dose of 200 mg/kg did not result in any significant effects on body weight or plasma neurofilament light chain (NfL) levels, suggesting a lack of overt toxicity in that context.[1][2] However, as with any experimental compound, it is recommended to conduct preliminary dose-finding and toxicity studies for your specific animal model and experimental conditions.
Troubleshooting Guide
Problem 1: Difficulty dissolving or formulating this compound for in vivo administration.
-
Question: What is the recommended solvent and formulation for this compound?
Problem 2: Lack of expected peripheral macrophage depletion.
-
Question: I am not observing a significant reduction in peripheral macrophage populations after administering this compound. What could be the issue?
-
Answer: Several factors could contribute to a lack of efficacy:
-
Inadequate Dosing: Ensure the dose is appropriate for your animal model. A commonly used oral dose in mice is 200 mg/kg.[1][2]
-
Formulation Issues: Improper formulation can lead to poor bioavailability. For oral gavage, ensure a uniform and stable suspension. For diet administration, ensure homogenous mixing of the compound within the chow.
-
Duration of Treatment: Macrophage depletion is not instantaneous. It is recommended to allow for a sufficient treatment period before assessing depletion. This can range from several days to weeks depending on the specific macrophage population and tissue.
-
Assessment Method: The method used to quantify macrophage depletion is critical. Immunohistochemistry (IHC) or flow cytometry of peripheral tissues (e.g., spleen, liver) are common methods. Ensure your markers are specific and your gating strategy is accurate.
-
Problem 3: Unexpected behavioral or physiological changes in the animal model.
-
Question: I am observing unexpected phenotypes in my animals treated with this compound. Could this be an off-target effect?
-
Answer: While this compound is a selective CSF1R inhibitor, off-target effects, though not widely reported, cannot be entirely ruled out. It is crucial to include a vehicle-treated control group in your experimental design to account for any effects of the administration procedure or vehicle itself. If unexpected phenotypes persist, consider the following:
-
Purity of the Compound: Ensure the purity of your this compound lot.
-
Confounding Factors: Evaluate other experimental variables that may be contributing to the observed effects.
-
Literature Review: Conduct a thorough literature search for any newly reported effects of this compound or other CSF1R inhibitors.
-
Quantitative Data Summary
| Parameter | Data | Source |
| In Vitro Activity | Soluble in DMSO | Commercial Supplier Data |
| In Vivo Dosing (Mouse) | 200 mg/kg (oral) | [1][2] |
| 0.2 g/kg of diet | ||
| In Vivo Toxicity (Mouse) | No significant effect on body weight or plasma NfL levels at 200 mg/kg (oral) | [1][2] |
Experimental Protocols
Protocol 1: Oral Gavage Formulation and Administration in Mice (General Guidance)
This protocol is a general guideline and should be optimized for your specific experimental needs.
-
Stock Solution Preparation:
-
Dissolve this compound in 100% DMSO to create a concentrated stock solution. The concentration will depend on the final desired dosing volume and concentration.
-
-
Vehicle Preparation:
-
A common vehicle for oral gavage is a mixture of 0.5% methylcellulose and 0.2% Tween 80 in sterile water. Alternatively, corn oil can be used.
-
-
Dosing Suspension Preparation:
-
On the day of dosing, calculate the required amount of this compound stock solution based on the body weight of the animals and the target dose (e.g., 200 mg/kg).
-
Vortex the this compound stock solution to ensure it is fully dissolved.
-
Add the required volume of the stock solution to the appropriate volume of the chosen vehicle.
-
Vortex the final suspension thoroughly to ensure homogeneity. Keep the suspension on a rocker or vortex periodically during dosing to prevent settling.
-
-
Oral Gavage Administration:
-
Administer the suspension to mice using a proper-sized, ball-tipped gavage needle.
-
The volume administered should be based on the animal's body weight, typically 5-10 mL/kg.
-
Protocol 2: Diet Formulation (General Guidance)
-
Dose Calculation:
-
Determine the target daily dose of this compound for your animals.
-
Estimate the average daily food consumption of your mice.
-
Calculate the required concentration of this compound in the chow (e.g., mg of drug per kg of chow). A reported concentration is 200 mg of this compound per kg of diet.
-
-
Diet Preparation:
-
This is typically done by a commercial provider of custom research diets.
-
Provide the calculated concentration and the this compound compound to the provider.
-
They will incorporate the compound into a standard chow formulation, ensuring homogenous mixing.
-
-
Administration:
-
Provide the medicated chow to the animals ad libitum.
-
Ensure that a control group receives the same chow formulation without the addition of this compound.
-
Visualizations
Caption: CSF1R signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for in vivo studies with this compound.
Caption: A logical troubleshooting guide for this compound in vivo experiments.
References
Technical Support Center: Optimizing PLX73086 Treatment Duration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PLX73086. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective, small-molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R). By binding to CSF1R, it blocks the signaling pathways mediated by its ligands, CSF-1 and IL-34. This inhibition prevents the survival, proliferation, and differentiation of CSF1R-dependent cells, most notably macrophages. A key feature of this compound is its limited ability to cross the blood-brain barrier, making it an ideal tool for selectively studying the effects of peripheral macrophage depletion without significantly affecting microglia in the central nervous system.
Q2: How does this compound differ from other common CSF1R inhibitors like PLX5622 or Pexidartinib (PLX3397)?
A2: The primary distinction lies in their ability to penetrate the central nervous system (CNS). PLX5622 and Pexidartinib are brain-penetrant and are therefore used to study the depletion of both peripheral macrophages and microglia. In contrast, this compound is largely excluded from the CNS, allowing for the specific investigation of peripheral macrophage functions.
Q3: What are the typical in vitro potencies of this compound?
A3: this compound demonstrates potent and selective inhibition of CSF1R in various in vitro assays. The half-maximal inhibitory concentrations (IC50) are typically in the nanomolar range.
| Assay Description | IC50 (nM) |
| CSF-1-stimulated CSF1R phosphorylation | 26[1] |
| IL-34-stimulated CSF1R phosphorylation | 33[1] |
| CSF-1 dependent cell viability | 38[1] |
| IL-34 dependent cell viability | 40[1] |
| CSF-1-mediated primary human osteoclast differentiation | 15[1] |
Troubleshooting Guides
Problem 1: Incomplete or variable depletion of peripheral macrophages.
Possible Cause 1.1: Suboptimal dosage or treatment duration.
-
Recommendation: The degree of macrophage depletion is dependent on both the dose and the duration of treatment. While specific in vivo dose-response data for this compound is not extensively published, studies with similar non-brain penetrant CSF1R inhibitors can provide guidance. It is recommended to perform a pilot study to determine the optimal dose and duration for your specific animal model and target tissue. Start with a dose range reported for other CSF1R inhibitors and assess macrophage depletion at different time points.
Possible Cause 1.2: Issues with drug formulation and administration.
-
Recommendation: Ensure that this compound is properly formulated for administration. For in vivo studies, it is often formulated in a vehicle for oral gavage or as a supplement in the chow. The stability of the compound in the chosen vehicle and the homogeneity of its mixture in chow are critical for consistent dosing. It is advisable to consult literature for appropriate vehicle choices and preparation methods.
Possible Cause 1.3: Animal-to-animal variability.
-
Recommendation: Biological variability between animals can lead to differential responses. Ensure that your experimental groups are sufficiently large to account for this variability. Monitor the health and weight of the animals throughout the study, as these factors can influence drug metabolism.
Problem 2: Observing unexpected off-target effects.
Possible Cause 2.1: Inhibition of other kinases.
-
Recommendation: While this compound is a selective CSF1R inhibitor, high concentrations could potentially inhibit other related kinases. A kinome scan can provide a comprehensive profile of the inhibitor's selectivity. If off-target effects are suspected, consider reducing the dosage or using a different CSF1R inhibitor with a distinct selectivity profile for comparison.
Possible Cause 2.2: Effects on other hematopoietic lineages.
-
Recommendation: CSF1R is expressed on monocytes and macrophages, but its inhibition can sometimes have broader effects on hematopoiesis. It is good practice to perform complete blood counts (CBCs) to monitor for any significant changes in other blood cell populations.
Problem 3: Development of resistance to this compound.
Possible Cause 3.1: Upregulation of alternative survival pathways.
-
Recommendation: Cells can develop resistance to targeted therapies by activating compensatory signaling pathways. To investigate this, you can perform transcriptomic or proteomic analysis on tissues or cells that have developed resistance to identify upregulated survival pathways.
Possible Cause 3.2: Sex-dependent differences in response.
-
Recommendation: Some studies on CSF1R inhibitors have reported sex-specific differences in microglial resilience. While this has been primarily observed in the CNS, it is possible that similar sex-dependent effects could occur in peripheral macrophage populations. It is important to include both male and female animals in your studies and analyze the data accordingly.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of adherent cells.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cells to attach.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (blank) and cells with vehicle (control).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Western Blot for CSF1R Signaling Pathway
This protocol is for analyzing the phosphorylation status of CSF1R and downstream signaling proteins.
Materials:
-
Cell or tissue lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-CSF1R (Tyr723), anti-CSF1R, anti-phospho-Akt, anti-Akt, anti-phospho-ERK1/2, anti-ERK1/2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell or tissue lysates and determine the protein concentration.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point is 1:1000 for most antibodies.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
Immunohistochemistry for Macrophage Staining (F4/80)
This protocol is for the detection of F4/80-positive macrophages in paraffin-embedded tissue sections.
Materials:
-
Paraffin-embedded tissue sections
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Blocking solution (e.g., 5% normal goat serum in PBST)
-
Primary antibody (anti-F4/80)
-
Biotinylated secondary antibody
-
Streptavidin-HRP complex
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded ethanol series to water.
-
Perform antigen retrieval by heating the sections in citrate buffer.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with blocking solution for 1 hour.
-
Incubate with the primary anti-F4/80 antibody overnight at 4°C.
-
Wash the sections with PBST.
-
Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
Wash the sections with PBST.
-
Incubate with the streptavidin-HRP complex for 30 minutes.
-
Wash the sections with PBST.
-
Develop the signal with the DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate the sections through a graded ethanol series and clear in xylene.
-
Mount the coverslips with mounting medium.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting incomplete macrophage depletion.
Caption: Western blot experimental workflow.
References
Technical Support Center: PLX73086 in Mouse Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PLX73086 in mouse experiments. The information is based on available preclinical data and is intended to assist with experimental design and interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R). CSF1R is a tyrosine kinase receptor essential for the survival, proliferation, and differentiation of macrophages and their precursors. By inhibiting CSF1R, this compound can be used to deplete specific populations of macrophages.
Q2: Does this compound cross the blood-brain barrier (BBB) in mice?
A2: No, this compound is characterized as a non-brain penetrant CSF1R inhibitor.[1][2] This property makes it a valuable tool for studying the effects of peripheral macrophage depletion without directly affecting microglia in the central nervous system (CNS).
Q3: What are the expected effects of this compound on peripheral macrophage populations?
A3: Studies have shown that administration of this compound in mice leads to a significant reduction of macrophages in peripheral tissues. Following 14 days of treatment with a this compound-formulated diet, a significant ablation of macrophages was observed in the liver, lung, spleen, and kidney.
Q4: What is the recommended dosage and administration route for this compound in mice?
A4: A commonly used and effective administration method is formulating this compound into the mouse chow. A concentration of 200 mg/kg in standard AIN-76A chow has been used for chronic studies.[1] Another study utilized a diet formulated with 0.2 g of this compound per kilogram of diet.
Q5: What are the reported side effects of this compound in mice?
A5: Based on available studies, chronic oral administration of this compound at 200 mg/kg has not been associated with significant adverse side effects. Specifically, no significant effects on body weight or plasma neurofilament light chain (NfL) levels have been observed in either wild-type or tauopathy mouse models (Tg2541).[1] The lack of change in plasma NfL, a sensitive marker of neuro-axonal damage, further supports the non-neurotoxic profile of this compound.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| No significant reduction in peripheral macrophage populations. | 1. Insufficient drug dosage or duration. 2. Improper formulation or stability of this compound in the diet. 3. Mouse strain-specific differences in drug metabolism. | 1. Ensure the diet is formulated at the recommended concentration (e.g., 200 mg/kg). For initial studies, a treatment duration of at least 14 days is suggested. 2. Verify the proper mixing and storage of the medicated chow to prevent drug degradation. 3. Consider a pilot study to determine the optimal dose and duration for your specific mouse strain and experimental goals. |
| Unexpected changes in animal behavior or general health. | While published data suggests good tolerability, individual experimental conditions or mouse models might be more sensitive. | 1. Monitor animal health daily, including body weight, food and water intake, and general activity levels. 2. If adverse effects are noted, consider reducing the dosage or treatment duration. 3. For a comprehensive assessment, consider performing a complete blood count (CBC) and serum chemistry panel to evaluate hematological parameters and organ function (e.g., liver enzymes). |
| Suspected central nervous system (CNS) effects. | This compound is designed to be non-brain penetrant. However, a compromised blood-brain barrier (BBB) in your specific disease model could potentially allow for some CNS entry. | 1. Confirm the integrity of the BBB in your mouse model. 2. Analyze CNS tissue for the presence of this compound if you have access to appropriate analytical methods. 3. Include a brain-penetrant CSF1R inhibitor (e.g., PLX5622) as a positive control for CNS effects in a separate cohort to differentiate peripheral from central effects. |
Quantitative Data Summary
Table 1: Effect of Chronic this compound Administration on Body Weight in Mice
| Mouse Strain | Sex | Treatment Group | Duration | Body Weight Change | Reference |
| Tg2541 | Female | Vehicle | 2-7 months | Normal | [1] |
| Tg2541 | Female | This compound (200 mg/kg) | 2-7 months | No significant difference from vehicle | [1] |
| Tg2541 | Male | Vehicle | 2-7 months | Normal | [1] |
| Tg2541 | Male | This compound (200 mg/kg) | 2-7 months | No significant difference from vehicle | [1] |
| Wild Type | Female | Vehicle | 2-7 months | Normal | [1] |
| Wild Type | Female | This compound (200 mg/kg) | 2-7 months | No significant difference from vehicle | [1] |
| Wild Type | Male | Vehicle | 2-7 months | Normal | [1] |
| Wild Type | Male | This compound (200 mg/kg) | 2-7 months | No significant difference from vehicle | [1] |
Table 2: Effect of Chronic this compound Administration on Plasma Neurofilament Light (NfL) Levels in Mice
| Mouse Strain | Sex | Treatment Group | Duration | Plasma NfL Level Change | Reference |
| Tg2541 | Female | Vehicle | 2-7 months | Age-related increase | [1] |
| Tg2541 | Female | This compound (200 mg/kg) | 2-7 months | No significant difference from vehicle | [1] |
| Tg2541 | Male | Vehicle | 2-7 months | Age-related increase | [1] |
| Tg2541 | Male | This compound (200 mg/kg) | 2-7 months | No significant difference from vehicle | [1] |
| Wild Type | Female | Vehicle | 2-7 months | Stable | [1] |
| Wild Type | Female | This compound (200 mg/kg) | 2-7 months | No significant difference from vehicle | [1] |
| Wild Type | Male | Vehicle | 2-7 months | Stable | [1] |
| Wild Type | Male | This compound (200 mg/kg) | 2-7 months | No significant difference from vehicle | [1] |
Table 3: Potential Hematological and Blood Chemistry Parameters to Monitor
| Parameter | Rationale | Expected Outcome with this compound (based on lack of reported toxicity) |
| Hematology (CBC) | ||
| White Blood Cell Count (WBC) | To assess for leukopenia, a potential class effect of CSF1R inhibitors. | No significant changes reported. |
| Red Blood Cell Count (RBC) | To assess for anemia, a potential class effect of CSF1R inhibitors. | No significant changes reported. |
| Platelet Count | To assess for thrombocytopenia. | No significant changes reported. |
| Blood Chemistry | ||
| Alanine Aminotransferase (ALT) | To assess for hepatotoxicity. | No significant changes reported. |
| Aspartate Aminotransferase (AST) | To assess for hepatotoxicity. | No significant changes reported. |
Note: Specific quantitative data for hematological and blood chemistry parameters for this compound were not available in the reviewed literature. The expected outcomes are based on the general lack of reported toxicity. Researchers are encouraged to perform these assessments as part of their comprehensive experimental design.
Experimental Protocols
Protocol 1: Chronic Oral Administration of this compound in Mouse Chow
-
Drug Formulation:
-
This compound is formulated in AIN-76A standard chow at a concentration of 200 mg/kg by a reputable provider (e.g., Research Diets, Inc.).
-
Ensure the diet is stored according to the manufacturer's instructions to maintain drug stability.
-
-
Animal Acclimation:
-
Acclimate mice to the facility and standard housing conditions for at least one week before the start of the experiment.
-
-
Treatment Administration:
-
Provide the this compound-formulated chow or control (vehicle) AIN-76A chow ad libitum.
-
Ensure a continuous supply of the respective diets throughout the study period.
-
-
Monitoring:
-
Monitor the body weight of the mice regularly (e.g., weekly).
-
Observe the general health and behavior of the animals daily.
-
Measure food consumption to ensure adequate drug intake.
-
-
Sample Collection:
-
At the desired time points, collect blood samples via appropriate methods (e.g., retro-orbital sinus, tail vein) for plasma or serum analysis.
-
For plasma NfL analysis, collect blood in EDTA-containing tubes and centrifuge to separate the plasma. Store plasma at -80°C until analysis.
-
For terminal studies, perfuse animals with saline before tissue collection to remove blood from the organs.
-
Visualizations
Caption: CSF1R signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for evaluating potential side effects of this compound in mice.
References
Technical Support Center: PLX73086 Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PLX73086 in long-term studies.
Frequently Asked Questions (FAQs)
General
Q1: What is the primary mechanism of action for this compound?
This compound is a selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R).[1] By blocking the CSF1R signaling pathway, it effectively depletes populations of CSF1R-dependent cells, most notably peripheral macrophages.[1] A key characteristic of this compound is its inability to penetrate the blood-brain barrier, allowing for the targeted depletion of peripheral macrophages without significantly affecting microglia in the central nervous system (CNS).[1][2][3] This makes it a valuable tool for distinguishing the systemic versus central roles of myeloid cells.
Q2: What are the recommended storage conditions for this compound?
For long-term storage, this compound should be kept at -20°C. For short-term use (days to weeks), it can be stored at 0-4°C in a dry, dark environment.[1]
Experimental Design & Dosing
Q3: How should I determine the optimal dose of this compound for my long-term in vivo study?
The optimal dose will depend on the specific animal model, the duration of the study, and the desired level of peripheral macrophage depletion. It is recommended to perform a pilot study with a dose-response curve to determine the minimal effective dose that achieves the desired biological effect with minimal toxicity. Efficacy can be monitored by quantifying the depletion of target macrophage populations in relevant tissues (e.g., spleen, liver, peritoneal cavity) via flow cytometry or immunohistochemistry for macrophage-specific markers like F4/80 or CD68.
Q4: Can this compound be used to study the role of microglia?
No, this compound is specifically designed to be blood-brain barrier impermeable.[1][3] This means it does not effectively reach the central nervous system and therefore does not significantly deplete microglia.[3] To study the role of microglia, a brain-penetrant CSF1R inhibitor such as PLX5622 or pexidartinib (PLX3397) would be more appropriate.[2][4]
Troubleshooting Guide
Issue 1: Suboptimal or inconsistent depletion of peripheral macrophages.
-
Possible Cause 1: Inadequate Dosing or Formulation. The dose of this compound may be too low, or the formulation may not be optimal for bioavailability.
-
Solution: Conduct a dose-response study to identify the optimal dose for your model. Ensure the compound is properly solubilized and administered consistently.
-
-
Possible Cause 2: Development of Resistance. While less documented for this compound specifically, long-term treatment with kinase inhibitors can sometimes lead to the development of resistance mechanisms.
-
Solution: If macrophage populations begin to recover despite continuous treatment, consider investigating potential resistance pathways. This is an area of active research.
-
Issue 2: Unexpected phenotypic changes or toxicity in long-term studies.
-
Possible Cause 1: On-Target, Off-Tumor Effects. Long-term depletion of peripheral macrophages can have systemic consequences, as these cells are crucial for tissue homeostasis, immune surveillance, and metabolism.
-
Solution: Monitor key physiological parameters throughout the study, such as body weight, complete blood counts, and serum chemistry. Consider including recovery groups where the drug is withdrawn to assess the reversibility of any observed effects.
-
-
Possible Cause 2: Off-Target Kinase Inhibition. While this compound is selective for CSF1R, high concentrations or long-term exposure could potentially lead to off-target effects on other kinases.
-
Solution: If unexpected toxicities arise, it may be necessary to reduce the dose or consider intermittent dosing schedules.
-
Experimental Protocols
Protocol 1: In Vivo Assessment of Peripheral Macrophage Depletion
-
Animal Model: C57BL/6 mice (or other appropriate strain).
-
Treatment: Administer this compound formulated in chow or via oral gavage at the predetermined optimal dose. Include a vehicle control group.
-
Tissue Collection: At selected time points during the long-term study, euthanize a subset of animals and collect relevant tissues (e.g., spleen, liver, peripheral blood).
-
Flow Cytometry:
-
Prepare single-cell suspensions from the collected tissues.
-
Stain cells with fluorescently-labeled antibodies against myeloid markers such as CD45, CD11b, and F4/80.
-
Analyze the cell populations using a flow cytometer to quantify the percentage and absolute number of F4/80+ macrophages.
-
-
Immunohistochemistry (IHC):
-
Fix tissues in 4% paraformaldehyde and embed in paraffin.
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Cut tissue sections and perform IHC staining with an antibody against a macrophage marker (e.g., F4/80 or Iba1 for peripheral tissues).
-
Quantify the number of positive cells per unit area.
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Quantitative Data Summary
Table 1: Comparison of Commonly Used CSF1R Inhibitors
| Feature | This compound | PLX5622 | Pexidartinib (PLX3397) |
| Primary Target | CSF1R | CSF1R | CSF1R, c-Kit, FLT3 |
| Blood-Brain Barrier Permeability | No[1][3] | Yes[4] | Yes[4] |
| Primary Application | Selective depletion of peripheral macrophages | Microglia and peripheral macrophage depletion | Microglia and peripheral macrophage depletion |
| Reported Long-Term Side Effects (Class Effects) | N/A (Limited Data) | Potential for CNS effects with long-term microglia depletion | Hair color changes, hepatotoxicity[4] |
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microglia facilitate and stabilize the response to general anesthesia via modulating the neuronal network in a brain region-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of PLX73086
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the oral bioavailability of the CSF1R inhibitor, PLX73086. Given that specific formulation data for this compound is not extensively published, this guide draws upon established principles for improving the bioavailability of poorly soluble kinase inhibitors, including related Plexxikon compounds, to provide actionable strategies and detailed experimental protocols.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its likely bioavailability challenges?
A1: this compound is a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R). A key characteristic of this compound is its inability to cross the blood-brain barrier, making it a valuable tool for distinguishing between the roles of peripheral macrophages and central nervous system microglia in various disease models. Like many kinase inhibitors, this compound is a small molecule that is likely to exhibit poor aqueous solubility. This is a primary factor that can lead to low and variable oral bioavailability. For instance, the related CSF1R inhibitor PLX5622 has a water solubility of less than 0.1 mg/mL. Poor solubility can result in a low dissolution rate in the gastrointestinal tract, limiting the amount of drug available for absorption into the bloodstream.
Q2: How can I determine if my in vivo experiment with this compound is being affected by poor bioavailability?
A2: Signs of poor bioavailability in your in vivo experiments can include:
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High variability in therapeutic response among animals receiving the same oral dose.
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Lack of a clear dose-response relationship , where increasing the oral dose does not proportionally increase the therapeutic effect.
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Sub-therapeutic plasma concentrations of this compound, as determined by pharmacokinetic analysis.
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Discrepancies between in vitro potency and in vivo efficacy at a given concentration.
If you observe these issues, it is highly recommended to perform a pilot pharmacokinetic (PK) study to determine the plasma concentration of this compound after oral administration.
Q3: What are the primary strategies for improving the oral bioavailability of poorly soluble compounds like this compound?
A3: The main approaches focus on enhancing the solubility and dissolution rate of the drug in the gastrointestinal fluids. These include:
-
Amorphous Solid Dispersions (ASDs): This involves dispersing the crystalline drug in a polymer matrix in an amorphous state. The amorphous form has higher energy and thus greater solubility than the crystalline form.
-
Lipid-Based Formulations: These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), incorporate the drug in a mixture of oils, surfactants, and co-solvents that form a fine emulsion in the gut, enhancing solubilization and absorption.
-
Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, leading to a faster dissolution rate.
-
Salt Formation: For ionizable drugs, forming a salt can significantly improve solubility and dissolution rate.
Q4: Which formulation strategy is most likely to be successful for this compound?
A4: For kinase inhibitors, which are often poorly soluble (Biopharmaceutics Classification System [BCS] Class II or IV), amorphous solid dispersions and lipid-based formulations are generally the most effective and widely used strategies to enhance oral bioavailability. The choice between these will depend on the specific physicochemical properties of this compound and the desired pharmacokinetic profile.
II. Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during in vivo experiments with orally administered this compound.
Logical Flow for Troubleshooting Bioavailability Issues
Caption: Troubleshooting workflow for addressing this compound bioavailability.
III. Experimental Protocols
The following are detailed, step-by-step protocols for common formulation and evaluation techniques applicable to improving the bioavailability of this compound.
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol describes the preparation of an ASD of a poorly soluble kinase inhibitor with a polymer carrier.
Materials:
-
This compound
-
Polymer (e.g., HPMC-AS, PVP K30, Soluplus®)
-
Organic Solvent (e.g., Dichloromethane, Acetone, Methanol)
-
Rotary Evaporator
-
Water Bath
-
Vacuum Oven
Procedure:
-
Dissolution: Dissolve this compound and the chosen polymer in the organic solvent in a round-bottom flask. A typical drug-to-polymer ratio to start with is 1:3 (w/w). Ensure complete dissolution.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).
-
Drying: Once a solid film is formed on the flask wall, transfer the solid to a vacuum oven. Dry at a specified temperature (e.g., 40-50°C) for 24-48 hours to remove any residual solvent.
-
Milling and Sieving: Gently scrape the dried ASD from the flask. Mill the resulting solid into a fine powder and pass it through a sieve to ensure a uniform particle size.
-
Characterization:
-
Differential Scanning Calorimetry (DSC): To confirm the amorphous nature of the drug in the dispersion (absence of a melting peak for the crystalline drug).
-
Powder X-Ray Diffraction (PXRD): To verify the absence of crystallinity.
-
In Vitro Dissolution Testing: To compare the dissolution rate of the ASD to the pure crystalline drug in simulated gastric and intestinal fluids.
-
Workflow for ASD Preparation and Evaluation
Caption: Amorphous Solid Dispersion (ASD) preparation workflow.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical in vivo study to assess the oral bioavailability of a novel formulation of this compound compared to a simple suspension.
Materials:
-
Test animals (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
This compound formulation (e.g., ASD reconstituted in water)
-
Control formulation (e.g., this compound in 0.5% methylcellulose)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes, capillaries)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization: Acclimate animals for at least one week before the study.
-
Dosing: Fast animals overnight (with access to water). Administer the this compound formulation or control suspension via oral gavage at a predetermined dose (e.g., 10 mg/kg).
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
Relative Bioavailability (F%): (AUC_formulation / AUC_control) * 100.
-
IV. Data Presentation
The following tables provide examples of how to structure and present data from formulation characterization and in vivo pharmacokinetic studies.
Table 1: In Vitro Dissolution of this compound Formulations
| Formulation | Time (min) | % Drug Dissolved (Simulated Gastric Fluid, pH 1.2) | % Drug Dissolved (Simulated Intestinal Fluid, pH 6.8) |
| Crystalline this compound | 15 | 5 | 2 |
| 30 | 8 | 4 | |
| 60 | 12 | 6 | |
| 120 | 15 | 8 | |
| This compound ASD (1:3 with HPMC-AS) | 15 | 65 | 55 |
| 30 | 80 | 72 | |
| 60 | 95 | 88 | |
| 120 | 98 | 92 |
Table 2: Pharmacokinetic Parameters of this compound Formulations in Rats (10 mg/kg, oral)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*h/mL) | Relative Bioavailability (%) |
| Crystalline this compound Suspension | 150 ± 35 | 4.0 | 1200 ± 250 | - |
| This compound ASD Formulation | 750 ± 120 | 1.5 | 6000 ± 980 | 500 |
V. Signaling Pathway
This compound targets the CSF1R signaling pathway, which is crucial for the survival and differentiation of macrophages.
Caption: Simplified CSF1R signaling pathway and the inhibitory action of this compound.
addressing variability in PLX73086 experimental results
Welcome to the technical support center for PLX73086. This resource is designed for researchers, scientists, and drug development professionals to address potential variability in experimental results. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your in vitro and in vivo studies.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during experiments with this compound, leading to result variability.
In Vitro Assay Variability
Question 1: Why am I seeing inconsistent IC50 values for this compound in my cell viability assays?
Answer: Variability in IC50 values can stem from several factors related to assay conditions and cell line characteristics.
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Cell Line Authenticity and Passage Number: Ensure cell lines are obtained from a reputable source and authenticated. High passage numbers can lead to genetic drift and altered sensitivity to inhibitors. It is advisable to use cells within a consistent and low passage range for all experiments.
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Assay Type and Duration: Different viability assays (e.g., MTT, CellTiter-Glo) measure different aspects of cell health (metabolic activity vs. ATP content). The duration of drug exposure is also critical; a 72-hour incubation is common, but shorter or longer times may be necessary depending on the cell line's doubling time.
-
Compound Solubility: Incomplete solubilization of this compound can lead to inaccurate concentrations. Ensure the compound is fully dissolved in a suitable solvent like DMSO before further dilution in culture media.
-
Cell Seeding Density: The density at which cells are plated can influence their growth rate and drug sensitivity. Optimize seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.
Question 2: My Western blot results for MAPK pathway inhibition are not consistent. What could be the cause?
Answer: Inconsistent Western blot results are a common issue. Here are several potential causes and solutions:
-
Timing of Lysate Collection: The inhibition of signaling pathways like MAPK is often rapid and transient. Create a time-course experiment (e.g., 1, 4, 8, 24 hours) after this compound treatment to identify the optimal time point for observing maximal inhibition of phosphorylated proteins like p-MEK and p-ERK.
-
Sub-optimal Lysis Buffer: Ensure your lysis buffer contains adequate protease and phosphatase inhibitors to preserve the phosphorylation status of your target proteins.
-
Loading Controls: Use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading between lanes. However, be aware that the expression of some housekeeping genes can be affected by experimental conditions.
-
Antibody Quality: Use validated antibodies specific to the phosphorylated and total forms of your proteins of interest.
In Vivo Study Variability
Question 3: I'm observing high variability in tumor growth in my this compound-treated xenograft models. Why might this be happening?
Answer: In vivo experiments are inherently more variable than in vitro assays. Key factors to consider include:
-
Drug Formulation and Administration: Ensure the formulation of this compound is homogenous and stable. For oral administration, such as in formulated chow, ensure consistent food intake across all animals.
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Tumor Heterogeneity: Patient-derived xenograft (PDX) models, in particular, can exhibit significant heterogeneity in tumor growth and response to treatment, mirroring the clinical scenario.[1][2]
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Animal Health: The overall health of the animals can impact tumor growth and drug metabolism. Monitor animals closely for any signs of distress or illness.
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Tumor Implantation Site: The site of tumor implantation can affect growth rates. Be consistent with the implantation technique and location.
Quantitative Data Summary
The following tables provide a summary of key quantitative data related to the use of BRAF inhibitors. While specific data for this compound is limited in publicly available sources, the data for related compounds can serve as a useful reference.
Table 1: Solubility of Related Plexxikon Inhibitors
| Solvent/Formulation | Solubility | Notes |
| DMSO | ≥ 50 mg/mL | May require ultrasonication. |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 3.12 mg/mL | Prepare fresh. |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Clear solution. |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL | Clear solution. |
Note: This data is for related compounds and should be used as a guideline. Always perform your own solubility tests for this compound.
Experimental Protocols
Below are detailed methodologies for key experiments commonly performed with this compound.
Protocol 1: In Vitro Cell Viability (MTT Assay)
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for MAPK Pathway Analysis
-
Cell Treatment and Lysis: Plate and treat cells with this compound for the desired time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-MEK, MEK, p-ERK, ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound experimentation.
References
minimizing PLX73086 off-target kinase inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PLX73086, a selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R). This guide is intended for scientists and drug development professionals to help minimize and troubleshoot potential off-target kinase inhibition during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its known selectivity?
This compound is a potent and selective inhibitor of CSF1R. It has demonstrated significant specificity for CSF1R in kinase selectivity assays, with selectivity over closely related kinases such as Platelet-Derived Growth Factor Receptor alpha (PDGFRα), Platelet-Derived Growth Factor Receptor beta (PDGFRβ), Fms-like Tyrosine Kinase 3 (FLT3), and KIT.[1] A key feature of this compound is its inability to cross the blood-brain barrier, making it a valuable tool for distinguishing between the roles of peripheral macrophages and central nervous system (CNS) microglia.[1]
Q2: What are the known IC50 values for this compound against its primary target?
In cell-based assays, this compound has been shown to potently inhibit CSF1R phosphorylation. The IC50 values are as follows:
| Assay | IC50 (nM) |
| CSF-1-mediated CSF1R phosphorylation | 26 |
| IL-34-mediated CSF1R phosphorylation | 33 |
| Viability of growth-factor dependent cells (in CSF-1) | 38 |
| Viability of growth-factor dependent cells (in IL-34) | 40 |
| CSF-1-mediated differentiation and survival of primary human osteoclasts | 15 |
Q3: Is a comprehensive off-target kinase profile (kinome scan) for this compound publicly available?
Q4: How can I experimentally determine the off-target profile of this compound in my system?
To determine the off-target effects of this compound, researchers can utilize several kinase profiling services that screen compounds against a large panel of kinases. These services can provide quantitative data (e.g., Ki, IC50, or percent inhibition) on the interaction of this compound with hundreds of different kinases, offering a detailed view of its selectivity.
Q5: What are some general strategies to minimize off-target effects of kinase inhibitors like this compound?
-
Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that achieves the desired inhibition of CSF1R to minimize the likelihood of engaging off-target kinases.
-
Use Control Compounds: Include a structurally related but inactive compound as a negative control to distinguish specific from non-specific effects.
-
Orthogonal Approaches: Confirm key findings using a different method to inhibit the target, such as another selective CSF1R inhibitor with a different chemical scaffold or a genetic approach like siRNA or CRISPR/Cas9.
-
Phenotypic Rescue Experiments: If a phenotype is observed upon treatment with this compound, attempt to rescue the phenotype by expressing a drug-resistant mutant of CSF1R.
Troubleshooting Guide
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Unexpected or inconsistent experimental results. | Off-target kinase inhibition. | 1. Review Literature: Check for any newly published data on the selectivity of this compound. 2. Perform a Kinase Profile: Consider sending a sample of this compound for broad kinase panel screening. 3. Titrate the Inhibitor: Determine the minimal effective concentration in your specific assay. 4. Use Control Cell Lines: Test the effect of this compound on a cell line that does not express CSF1R to identify non-target-specific effects. |
| Cellular toxicity at effective concentrations. | Inhibition of kinases essential for cell viability. | 1. Lower the Concentration: Use the lowest possible concentration that still inhibits CSF1R. 2. Reduce Treatment Duration: Determine if a shorter incubation time is sufficient to achieve the desired effect. 3. Confirm with a Different CSF1R Inhibitor: Use another CSF1R inhibitor to see if the toxicity is target-related. |
| Discrepancy between in vitro and in vivo results. | Pharmacokinetic and pharmacodynamic (PK/PD) properties. | 1. Confirm Target Engagement in vivo: Measure the inhibition of CSF1R phosphorylation in your animal model. 2. Assess Compound Stability and Metabolism: Ensure the compound is stable and not rapidly metabolized in your model system. 3. Consider the Non-Brain Penetrant Nature: Remember that this compound does not cross the blood-brain barrier, so CNS effects are not expected.[1] |
Experimental Protocols
Biochemical Kinase Assay (Radiometric Filter Binding Assay)
This protocol provides a general framework for assessing the inhibitory activity of this compound against a purified kinase using ³³P-ATP.
Materials:
-
Purified active kinase and its specific substrate (protein or peptide).
-
This compound stock solution (in DMSO).
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
-
[γ-³³P]ATP.
-
"Cold" (non-radioactive) ATP.
-
Phosphocellulose filter plates.
-
Wash buffer (e.g., 0.75% phosphoric acid).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare Kinase Reaction Mix: In each well of a 96-well plate, add the kinase, substrate, and kinase reaction buffer.
-
Add Inhibitor: Add serial dilutions of this compound or DMSO (vehicle control) to the wells. Incubate for 10-15 minutes at room temperature.
-
Initiate Reaction: Add a mix of [γ-³³P]ATP and cold ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction and Capture Substrate: Spot the reaction mixture onto a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.
-
Wash: Wash the filter plate multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.
-
Quantify: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value.
NanoBRET™ Target Engagement Assay
This protocol outlines the general steps for measuring the binding of this compound to CSF1R in live cells.
Materials:
-
Cells expressing CSF1R fused to NanoLuc® luciferase.
-
NanoBRET™ tracer specific for CSF1R.
-
This compound stock solution (in DMSO).
-
Opti-MEM® I Reduced Serum Medium.
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
White, 96-well assay plates.
Procedure:
-
Cell Plating: Seed the NanoLuc®-CSF1R expressing cells in the white assay plates and incubate overnight.
-
Compound Addition: Add serial dilutions of this compound or DMSO (vehicle control) to the cells.
-
Tracer Addition: Add the NanoBRET™ tracer to all wells.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for the recommended time (typically 2 hours).
-
Detection Reagent Addition: Prepare the detection reagent by mixing the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor in Opti-MEM®. Add this to all wells.
-
Read Plate: Read the plate on a luminometer equipped with two filters to measure donor (NanoLuc®) and acceptor (tracer) emission.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). Determine the IC50 value by plotting the NanoBRET™ ratio against the this compound concentration.
Cellular Thermal Shift Assay (CETSA®)
This protocol describes a method to confirm the direct binding of this compound to CSF1R in a cellular context.
Materials:
-
Cells expressing CSF1R.
-
This compound stock solution (in DMSO).
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.
-
Lysis buffer (e.g., Tris-buffered saline with 0.4% NP-40 and protease/phosphatase inhibitors).
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies against CSF1R and a loading control).
-
PCR tubes and a thermal cycler.
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or DMSO (vehicle control) at the desired concentration and incubate.
-
Heating: After incubation, harvest the cells, wash with PBS, and resuspend in PBS with inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures for 3 minutes in a thermal cycler to create a melt curve. A typical temperature range is 40-70°C.
-
Lysis: Lyse the cells by freeze-thawing.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Sample Preparation: Collect the supernatant (soluble protein fraction) and prepare samples for Western blotting.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against CSF1R and a loading control.
-
Data Analysis: Quantify the band intensities. A shift in the melting curve of CSF1R in the this compound-treated samples compared to the control indicates target engagement.
Visualizations
References
best practices for PLX73086 handling and storage
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling, storage, and use of PLX73086.
General Safety Precautions
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, it is crucial to treat this compound as potentially hazardous and to follow standard laboratory safety procedures for handling potent small molecule inhibitors in powder form.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes, but is not limited to:
-
A lab coat
-
Safety glasses or goggles
-
Gloves (nitrile or other chemically resistant gloves are recommended)
-
-
Ventilation: Handle the solid form of this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.
-
Handling Powder: Avoid creating dust when handling the powdered form. Gently tap the vial to settle the contents before opening. Use appropriate tools for weighing and transferring the powder.
-
Spills: In case of a spill, avoid generating dust. Carefully clean the area using a wet paper towel and appropriate cleaning agents. Dispose of contaminated materials as chemical waste.
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes. Seek medical attention.
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: this compound should be stored in a dry, dark environment. Recommended storage conditions are summarized in the table below.[1][2][3]
Q2: What is the best solvent for dissolving this compound?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1][3]
Q3: What is the primary mechanism of action of this compound?
A3: this compound is a selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R).[1][4] By binding to CSF1R, it blocks the activation of downstream signaling pathways, which are crucial for the survival and proliferation of macrophages.[1][4]
Q4: What is a key feature of this compound in research?
A4: A defining characteristic of this compound is its inability to cross the blood-brain barrier.[4][5] This makes it a valuable tool for selectively depleting peripheral macrophages without affecting microglia in the central nervous system.[5]
Q5: How stable are this compound solutions?
Data Summary
Table 1: Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Solid Powder | 0 - 4°C | Short-term (days to weeks) |
| Solid Powder | -20°C | Long-term (months to years) |
| Stock Solution (in DMSO) | -20°C | Long-term (months) |
Data sourced from multiple chemical suppliers.[1][2][3]
Experimental Protocols
Preparation of this compound Stock and Working Solutions for In Vitro Assays
Materials:
-
This compound solid powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Cell culture medium or appropriate aqueous buffer
Procedure:
-
Acclimatize this compound: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 20 minutes. This prevents condensation from forming inside the vial.
-
Prepare Stock Solution (e.g., 10 mM in DMSO): a. Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube. b. Calculate the volume of DMSO needed to achieve the desired stock concentration (e.g., 10 mM). You will need the molecular weight of this compound for this calculation. c. Add the calculated volume of DMSO to the tube containing the this compound powder. d. Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution if necessary.
-
Aliquot and Store Stock Solution: a. Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. The volume of the aliquots should be based on your typical experimental needs to minimize freeze-thaw cycles. b. Store the aliquots at -20°C for long-term storage.
-
Prepare Working Solutions: a. On the day of the experiment, thaw a single aliquot of the this compound stock solution at room temperature. b. Perform serial dilutions of the stock solution in your cell culture medium or aqueous buffer to achieve the desired final concentrations for your experiment. c. Important: The final concentration of DMSO in your experimental setup should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity. Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide
Q: I am having trouble dissolving the this compound powder in DMSO.
A:
-
Ensure you are using high-quality, anhydrous DMSO. Water contamination in DMSO can reduce the solubility of many small molecules.
-
Vortex the solution for an extended period. Some compounds require more time to dissolve completely.
-
Gentle warming in a water bath (up to 37°C) can help. Avoid excessive heat, as it may degrade the compound.
-
Sonication for a short period can also aid in dissolving stubborn compounds.
Q: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer/medium.
A:
-
This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous solution.
-
Try performing an intermediate dilution step. For example, first, dilute your stock solution in a smaller volume of the aqueous buffer while vortexing, and then add this to the final volume.
-
Ensure the final concentration of your compound does not exceed its aqueous solubility limit. You may need to perform a solubility test to determine the maximum achievable concentration in your specific buffer or medium.
-
The final DMSO concentration should be as low as possible while maintaining the solubility of your compound.
Visualizations
Caption: Mechanism of action of this compound as a CSF1R inhibitor.
References
Validation & Comparative
Validation of PLX73086 Non-Brain Penetrance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of PLX73086, a selective CSF1R inhibitor, focusing on the validation of its non-brain penetrant properties. By comparing it with brain-penetrant analogs, PLX5622 and PLX3397 (Pexidartinib), this document offers experimental data and methodologies to support the use of this compound as a tool for distinguishing between peripheral and central nervous system effects of CSF1R inhibition.
Comparative Analysis of Brain Penetrance
The defining characteristic of this compound is its lack of penetration across the blood-brain barrier (BBB). This has been primarily validated through in vivo studies demonstrating its inability to deplete microglia within the central nervous system (CNS), a key pharmacological effect of CSF1R inhibitors that can cross the BBB. In contrast, its structural analogs, PLX5622 and PLX3397, readily enter the brain and cause significant microglia depletion.
| Compound | Brain Penetrance Classification | Brain-to-Plasma (B/P) Ratio | Supporting Evidence |
| This compound | Non-Brain Penetrant | Not reported; inferred to be negligible | Does not deplete microglia in the brain and spinal cord after systemic administration.[1] |
| PLX5622 | Brain Penetrant | ~0.27 (Calculated from reported brain and blood concentrations of 6.04 µM and 22 µM, respectively) | Effectively depletes microglia throughout the CNS.[2] |
| PLX3397 (Pexidartinib) | Brain Penetrant | ~0.15 (Calculated from pharmacokinetic data in mice)[3] | Shows dose-dependent depletion of microglia in the brain. |
Signaling Pathway of CSF1R Inhibition
This compound and its comparators act by inhibiting the Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of myeloid cells, including macrophages and microglia. By blocking the ATP binding site of the receptor, these inhibitors prevent the downstream signaling cascade that promotes cell survival.
Experimental Protocols
In Vivo Assessment of Brain Penetrance in Mice
The non-brain penetrance of this compound was validated in vivo by assessing its effect on CNS microglia compared to its brain-penetrant counterparts.
1. Animal Models and Drug Administration:
-
Species: C57BL/6 mice.
-
Drug Formulation: this compound, PLX5622, or PLX3397 formulated in standard rodent chow.
-
Dosage:
-
Duration of Treatment: Typically 14 to 21 days to ensure steady-state drug levels and allow for observable effects on microglia populations.
2. Tissue Collection and Processing:
-
At the end of the treatment period, mice are deeply anesthetized and transcardially perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) to fix the tissues.
-
Brains and spinal cords are dissected and post-fixed in 4% PFA overnight.
-
Tissues are then cryoprotected by immersion in a sucrose solution gradient.
-
Finally, the tissues are embedded in optimal cutting temperature (OCT) compound and sectioned using a cryostat.
3. Immunohistochemistry for Microglia Visualization:
-
Primary Antibodies: Sections are incubated with primary antibodies targeting specific microglia markers, such as:
-
Iba1 (Ionized calcium-binding adapter molecule 1)
-
P2RY12 (Purinergic receptor P2Y12)
-
CD11b (Integrin alpha M)
-
-
Secondary Antibodies: Fluorescently labeled secondary antibodies are used to detect the primary antibodies.
-
Imaging: Stained sections are imaged using confocal microscopy to visualize and quantify the presence or absence of microglia in different brain regions.
4. Quantification and Analysis:
-
The number of microglia (Iba1-positive or P2RY12-positive cells) is counted in specific regions of the brain and spinal cord.
-
The results are compared between the different treatment groups (this compound, PLX5622, PLX3397, and control). A significant reduction in microglia count in the CNS of animals treated with a compound indicates that it is brain-penetrant. The absence of such a reduction in the this compound-treated group validates its non-brain penetrant nature.
References
- 1. researchgate.net [researchgate.net]
- 2. Microglial Depletion with CSF1R Inhibitor During Chronic Phase of Experimental Traumatic Brain Injury Reduces Neurodegeneration and Neurological Deficits | Journal of Neuroscience [jneurosci.org]
- 3. A limited capacity for microglial repopulation in the adult brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Limitations of PLX3397 as a microglial investigational tool: peripheral and off-target effects dictate the response to inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concentration-dependent effects of CSF1R inhibitors on oligodendrocyte progenitor cells ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CSF1R Inhibitors for Peripheral Studies: PLX73086 and Beyond
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of PLX73086 and other prominent Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors utilized in peripheral studies. By focusing on key performance metrics, selectivity, and experimental applications, this document aims to assist researchers in selecting the most appropriate inhibitor for their specific experimental needs.
Introduction to CSF1R Inhibition in Peripheral Tissues
The Colony-Stimulating Factor 1 Receptor (CSF1R) is a critical regulator of the survival, proliferation, and differentiation of macrophages and other myeloid lineage cells.[1][2] In peripheral tissues, CSF1R signaling is integral to the function of tissue-resident macrophages, which play a pivotal role in both homeostasis and a variety of pathologies, including inflammation, autoimmune diseases, and cancer.[3][4] Targeting CSF1R has emerged as a promising therapeutic strategy to modulate macrophage populations and their functions in these disease contexts.
This compound is a potent and selective CSF1R inhibitor distinguished by its inability to cross the blood-brain barrier, making it an ideal tool for specifically studying the effects of CSF1R inhibition in peripheral systems without confounding central nervous system effects.[3] This guide compares this compound with other widely used CSF1R inhibitors, including small molecules like Pexidartinib (PLX3397), BLZ945, and JNJ-40346527, as well as antibody-based inhibitors such as Emactuzumab and Cabiralizumab.
Quantitative Comparison of CSF1R Inhibitors
The following tables summarize the key quantitative data for a selection of CSF1R inhibitors, providing a basis for direct comparison of their potency and selectivity.
Table 1: In Vitro Potency of Small Molecule CSF1R Inhibitors
| Inhibitor | Target | IC50 (nM) | Assay Conditions | Reference |
| This compound | CSF1R | 26 (CSF-1 mediated) | Cell-based | [3] |
| 33 (IL-34 mediated) | Cell-based | [3] | ||
| Pexidartinib (PLX3397) | CSF1R | 13 | Enzymatic assay (100µM ATP) | [5] |
| BLZ945 | CSF1R | 1 | Enzymatic assay | [6] |
| JNJ-40346527 | CSF1R | 3.2 | Enzymatic assay | [1] |
Table 2: In Vitro Potency of Antibody-Based CSF1R Inhibitors
| Inhibitor | Target | Binding Affinity (Kd/EC50) | Assay Conditions | Reference |
| Emactuzumab | Human and Cynomolgus CSF1R | Kd = 0.2 nM | In vitro binding assay | [7] |
| Cabiralizumab | Human CSF1R | EC50 = 1.800-2.218 ng/mL | Functional ELISA | [8] |
Table 3: Kinase Selectivity Profile of CSF1R Inhibitors
| Inhibitor | CSF1R IC50 (nM) | Off-Target Kinase(s) | Off-Target IC50 (nM) | Reference |
| This compound | 26-33 | PDGFRα, PDGFRβ, FLT3, KIT | Selective over these kinases | [3] |
| Pexidartinib (PLX3397) | 13 | KIT, FLT3 | 27, 160 | [5] |
| BLZ945 | 1 | c-KIT, PDGFRβ | >1000-fold selective | [6] |
| JNJ-40346527 | 3.2 | KIT, FLT3 | 20, 190 | [1] |
CSF1R Signaling Pathway
The binding of CSF-1 or IL-34 to CSF1R induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling events, primarily through the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, which are crucial for macrophage survival, proliferation, and differentiation.[1][9][10]
Caption: CSF1R Signaling Pathway and Point of Inhibition.
Experimental Protocols
In Vitro CSF1R Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to determine the IC50 values of CSF1R inhibitors.
Materials:
-
Recombinant human CSF1R kinase
-
LanthaScreen™ Eu-anti-tag antibody
-
Kinase Tracer (Alexa Fluor™ 647-labeled)
-
Kinase Buffer
-
Test compounds (e.g., this compound)
-
384-well plate
-
TR-FRET plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in kinase buffer to achieve the desired final concentrations.
-
Kinase/Antibody Mixture: Prepare a solution containing the CSF1R kinase and the Eu-anti-tag antibody in kinase buffer.
-
Assay Assembly: In a 384-well plate, add the test inhibitor solution, followed by the kinase/antibody mixture.
-
Tracer Addition: Add the Kinase Tracer to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Plot the ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for an In Vitro CSF1R Kinase Assay.
Cell-Based Macrophage Viability Assay
This protocol describes a method to assess the effect of CSF1R inhibitors on the viability of CSF-1 dependent macrophages.
Materials:
-
Bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW264.7)
-
Complete culture medium
-
Recombinant murine or human CSF-1
-
Test compounds (e.g., this compound)
-
Cell viability reagent (e.g., CellTiter-Glo® or MTT)
-
96-well plate
-
Luminometer or spectrophotometer
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Serum Starvation: If necessary, starve the cells in a low-serum medium for a few hours.
-
Treatment: Treat the cells with serial dilutions of the CSF1R inhibitor in the presence of a fixed concentration of CSF-1. Include controls with CSF-1 alone and medium alone.
-
Incubation: Incubate the plate for 48-72 hours.
-
Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (luminescence or absorbance).
-
Data Analysis: Normalize the data to the CSF-1 alone control and plot cell viability against inhibitor concentration to determine the IC50 value.
In Vivo Peripheral Macrophage Depletion Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of CSF1R inhibitors in depleting peripheral macrophages.
Materials:
-
Experimental animals (e.g., C57BL/6 mice)
-
CSF1R inhibitor formulated for in vivo administration (e.g., in chow or for oral gavage)
-
Control vehicle
-
Flow cytometry antibodies (e.g., anti-CD45, anti-CD11b, anti-F4/80)
-
Tissue dissociation reagents
-
Flow cytometer
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week.
-
Treatment Administration: Administer the CSF1R inhibitor or vehicle to the animals for a specified duration (e.g., 7-21 days). For this compound, administration in chow is a common method.
-
Tissue Harvest: At the end of the treatment period, euthanize the animals and harvest peripheral tissues of interest (e.g., spleen, liver, peritoneal lavage).
-
Single-Cell Suspension Preparation: Prepare single-cell suspensions from the harvested tissues using mechanical and/or enzymatic dissociation methods.
-
Flow Cytometry Staining: Stain the cells with a panel of fluorescently labeled antibodies to identify macrophage populations (e.g., CD45+CD11b+F4/80+).
-
Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze the percentage and absolute number of macrophages in each tissue to determine the extent of depletion.
Caption: Workflow for an In Vivo Macrophage Depletion Study.
Conclusion
The choice of a CSF1R inhibitor for peripheral studies depends on the specific research question. This compound offers a unique advantage for studies aiming to dissect the peripheral roles of CSF1R without CNS involvement due to its inability to cross the blood-brain barrier.[3] For applications requiring high potency, BLZ945 demonstrates a very low nanomolar IC50. Pexidartinib (PLX3397) is a well-characterized inhibitor but has known off-target effects on KIT and FLT3 that should be considered.[5] JNJ-40346527 also shows high potency and good selectivity. Antibody-based inhibitors like Emactuzumab and Cabiralizumab offer a different modality of targeting CSF1R with high specificity.
Researchers should carefully consider the potency, selectivity, and pharmacokinetic properties of each inhibitor, as outlined in this guide, to select the most suitable tool for their experimental design. The provided protocols offer a starting point for the in vitro and in vivo evaluation of these compounds.
References
- 1. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 4. yeasenbio.com [yeasenbio.com]
- 5. Probe PEXIDARTINIB | Chemical Probes Portal [chemicalprobes.org]
- 6. sapient.bio [sapient.bio]
- 7. researchgate.net [researchgate.net]
- 8. cusabio.com [cusabio.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of PLX73086 and Ki20227 for Macrophage and Microglia Research
For researchers in immunology, neuroscience, and drug development, the targeted manipulation of macrophage and microglia populations is crucial for elucidating their roles in health and disease. PLX73086 and Ki20227 are two small molecule inhibitors of the Colony-Stimulating Factor 1 Receptor (CSF1R), a key signaling pathway for the survival, proliferation, and differentiation of these myeloid cells. This guide provides a comprehensive comparison of their performance, supported by available experimental data, to aid in the selection of the appropriate tool for specific research applications.
At a Glance: Key Differences
The most critical distinction between this compound and Ki20227 lies in their ability to cross the blood-brain barrier (BBB). This compound is a peripherally restricted CSF1R inhibitor, making it an ideal tool for selectively depleting peripheral macrophages without significantly affecting microglia within the central nervous system (CNS). In contrast, Ki20227 readily crosses the BBB, enabling the depletion of microglia in the brain and spinal cord. This fundamental difference dictates their primary research applications.
Quantitative Performance Data
| Parameter | This compound | Ki20227 |
| Primary Target | CSF1R | CSF1R |
| IC50 for CSF1R | Data not publicly available | 2 nM[1][2][3][4] |
| IC50 for VEGFR2 | Data not publicly available | 12 nM[1][2][3] |
| IC50 for c-Kit | Data not publicly available | 451 nM[1][2][3] |
| IC50 for PDGFRβ | Data not publicly available | 217 nM[1][2][3] |
| Blood-Brain Barrier Penetrance | Poor/Negligible | Yes |
Mechanism of Action: CSF1R Signaling Pathway
Both this compound and Ki20227 exert their effects by inhibiting the tyrosine kinase activity of CSF1R. Binding of the ligands CSF1 or IL-34 to CSF1R induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell survival, proliferation, and differentiation. By blocking the initial phosphorylation event, these inhibitors effectively shut down these downstream signals, leading to apoptosis of CSF1R-dependent cells.
Experimental Protocols
The following are generalized protocols for the in vivo use of this compound and Ki20227 based on published studies. Specific dosages and administration schedules may require optimization depending on the animal model and experimental goals.
This compound for Peripheral Macrophage Depletion
This protocol is designed to selectively deplete macrophages in peripheral tissues while leaving CNS microglia largely intact.
Methodology:
-
Compound Formulation: this compound is typically formulated into standard rodent chow at a specified concentration.
-
Administration: The formulated chow is provided to the animals ad libitum.
-
Duration: A treatment period of 14 to 21 days is generally sufficient to achieve significant depletion of macrophages in peripheral organs such as the liver, spleen, and kidneys.[5]
-
Verification of Depletion: The efficacy of macrophage depletion can be confirmed by immunohistochemistry or flow cytometry of peripheral tissues using macrophage-specific markers (e.g., F4/80, CD68). Microglia populations in the brain can be assessed using markers like Iba1 or TMEM119 to confirm their lack of depletion.
Ki20227 for Microglia Depletion
This protocol is designed for the depletion of microglia within the central nervous system.
Methodology:
-
Compound Preparation: Ki20227 can be suspended in a suitable vehicle for oral administration.
-
Administration: The compound is typically administered daily via oral gavage. Dosages in published studies have ranged from 10-50 mg/kg/day.[2]
-
Duration: The duration of treatment will depend on the desired level of depletion and the specific experimental model.
-
Verification of Depletion: Microglial depletion in the CNS can be quantified using immunohistochemistry or flow cytometry of brain tissue with microglia-specific markers (e.g., Iba1, P2RY12).
Summary and Recommendations
The choice between this compound and Ki20227 should be guided by the primary research question and the target cell population.
-
This compound is the inhibitor of choice for studies aiming to understand the specific roles of peripheral macrophages in various physiological and pathological processes, without the confounding factor of microglia depletion. Its utility has been demonstrated in discriminating the contributions of peripheral versus central myeloid cells in models of general anesthesia.[5]
-
Ki20227 is a potent and selective CSF1R inhibitor suitable for research focused on the functions of microglia in the central nervous system. Its ability to cross the blood-brain barrier allows for effective depletion of these resident immune cells of the brain.
For all in vivo studies using these inhibitors, it is essential to include appropriate vehicle controls and to verify the extent of cell depletion in the target tissues to ensure the validity of the experimental findings. Researchers should also be aware of potential off-target effects, although the available data for Ki20227 suggests high selectivity for CSF1R over other kinases at effective concentrations.
References
PLX73086 and Its Impact on Peripheral Immunity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of PLX73086, a selective colony-stimulating factor 1 receptor (CSF1R) inhibitor, and its effects on peripheral immunity. By examining its mechanism of action and comparing it with other CSF1R inhibitors, this document aims to offer a clear perspective on the potential of this compound in modulating systemic immune responses.
Mechanism of Action: Targeting the CSF1R Pathway
This compound exerts its effects by inhibiting the colony-stimulating factor 1 receptor (CSF1R), a critical component in the survival, differentiation, and proliferation of macrophages and their monocytic precursors. The binding of CSF1 and IL-34 to CSF1R triggers a signaling cascade that is essential for the maintenance of these myeloid cell populations throughout the body. By blocking this signaling, this compound can effectively reduce the number of circulating monocytes and tissue-resident macrophages.
Caption: Signaling pathway of CSF1R and its inhibition by this compound.
Comparative Analysis of CSF1R Inhibitors on Peripheral Immunity
While data specifically on this compound is emerging, studies on other CSF1R inhibitors like Pexidartinib (PLX3397) and PLX5622 provide valuable insights into the expected effects on peripheral immunity. A key differentiator for this compound is its design as a non-brain penetrant inhibitor, which allows for the specific study of its systemic effects without directly impacting microglia in the central nervous system (CNS).
| Compound | Primary Use | Brain Penetrance | Known Effects on Peripheral Immunity |
| This compound | Research Tool (Systemic CSF1R inhibition) | No | Limited specific data; expected to reduce circulating monocytes and macrophages. |
| Pexidartinib (PLX3397) | FDA-approved for Tenosynovial Giant Cell Tumor | Yes | Reduces circulating non-classical (Ly6Clow) monocytes; may affect other myeloid and lymphoid cells at higher doses.[1] |
| PLX5622 | Research Tool (Microglia depletion) | Yes | Depletes circulating monocytes, particularly non-classical subsets, and can impact bone marrow myeloid and lymphoid compartments.[2] |
Quantitative Effects of CSF1R Inhibitors on Peripheral Immune Cells
The following table summarizes reported quantitative changes in peripheral immune cell populations following treatment with CSF1R inhibitors in preclinical models. It is important to note that these effects can be dose and context-dependent.
| Cell Type | CSF1R Inhibitor | Species | Model | Key Findings |
| Non-classical Monocytes (Ly6Clow) | PLX5622 | Mouse | Vascular Cognitive Impairment | >50% reduction in circulating Ly6Clow monocytes. |
| Monocytes | PLX3397 | Mouse | Healthy | Significant reduction in splenic monocytes.[1] |
| Neutrophils | PLX5622 | Mouse | Spinal Cord Injury | No significant change in infiltrating neutrophils at the injury site compared to control. |
| Lymphocytes | PLX3397 | Mouse | Healthy | High doses may lead to a slight decrease in blood lymphocytes. |
Experimental Protocols
To assess the effects of this compound on peripheral immunity, a combination of flow cytometry for immune cell phenotyping and cytokine analysis is recommended.
Experimental Workflow for Immune Cell Profiling
Caption: Workflow for analyzing peripheral immune cells via flow cytometry.
1. Animal Treatment:
-
Administer this compound or a vehicle control to experimental animals (e.g., mice) at the desired dose and for the specified duration.
2. Blood Collection and Processing:
-
Collect peripheral blood via a standard method (e.g., submandibular or cardiac puncture) into tubes containing an anticoagulant (e.g., EDTA).
-
Isolate peripheral blood mononuclear cells (PBMCs) using density gradient centrifugation (e.g., with Ficoll-Paque).
3. Flow Cytometry Staining:
-
Incubate isolated PBMCs with a cocktail of fluorescently labeled antibodies targeting various immune cell surface markers. A typical panel might include markers for:
-
Pan-leukocytes (CD45)
-
T cells (CD3, CD4, CD8)
-
B cells (CD19)
-
NK cells (NK1.1)
-
Monocytes (CD11b, Ly6C, Ly6G)
-
-
Include a viability dye to exclude dead cells from the analysis.
4. Data Acquisition and Analysis:
-
Acquire stained samples on a multi-color flow cytometer.
-
Analyze the data using appropriate software to quantify the percentages and absolute numbers of different immune cell populations.
Cytokine and Chemokine Analysis
1. Sample Collection:
-
Collect blood from treated and control animals and process to obtain plasma or serum.
2. Multiplex Immunoassay:
-
Use a multiplex immunoassay (e.g., Luminex-based assay or Meso Scale Discovery) to simultaneously quantify a panel of cytokines and chemokines in the plasma or serum samples.
-
The panel should include key pro-inflammatory and anti-inflammatory cytokines such as TNF-α, IL-1β, IL-6, IL-10, and MCP-1.
3. Data Analysis:
-
Compare the cytokine and chemokine levels between the this compound-treated and control groups to determine the effect of the compound on systemic inflammation.
Conclusion
This compound presents a valuable tool for dissecting the role of peripheral macrophages and monocytes in various physiological and pathological processes, distinct from the central nervous system's microglia. Based on the mechanism of action shared with other CSF1R inhibitors, this compound is expected to reduce circulating monocyte populations, particularly the non-classical subset. However, further direct experimental evidence is required to fully characterize its immunomodulatory effects and to establish a comprehensive comparative profile. The experimental protocols outlined in this guide provide a framework for researchers to systematically investigate the impact of this compound on peripheral immunity.
References
Cross-Validation of PLX73086 Efficacy: A Comparative Guide to Pharmacological and Genetic Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapeutics, rigorous validation of a compound's on-target effects is paramount. This guide provides a comparative analysis of pharmacological inhibition of the Colony-Stimulating Factor 1 Receptor (CSF1R) by PLX73086 and its analogs, cross-validated against genetic knockout models. By presenting quantitative data, detailed experimental protocols, and clear visual workflows, this document serves as a critical resource for researchers seeking to confidently assess CSF1R-targeted therapies.
The CSF1R Signaling Pathway: A Critical Target for Myeloid Cells
The Colony-Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase essential for the survival, proliferation, and differentiation of microglia and other myeloid lineage cells, such as macrophages.[1][2] Its activation by ligands CSF1 or IL-34 triggers a downstream signaling cascade that regulates cell fate. Pharmacological inhibitors and genetic models that disrupt this pathway are invaluable tools for studying the function of these cells in health and disease.
Caption: The CSF1R signaling pathway and points of intervention.
Pharmacological Validation: CSF1R Inhibition
This compound is an inhibitor of CSF1R. A key characteristic of this compound is its poor penetration of the blood-brain barrier (BBB), which makes it a valuable tool for selectively depleting peripheral macrophages without significantly affecting microglia in the central nervous system (CNS). For CNS applications, its brain-penetrant analog, PLX5622, is widely used to achieve robust microglia depletion.
| Compound | Application | Dosage (in chow) | Depletion Efficiency | Time to Max Depletion | Reference |
| This compound | Peripheral Macrophage Depletion | 200 mg/kg | High (peripheral tissues) | Not Specified | N/A |
| PLX5622 | CNS Microglia Depletion | 1200 ppm | >95% (in brain) | 7 days | N/A |
| PLX3397 | CNS Microglia & Peripheral Depletion | 290 ppm | Up to 99% (in brain) | 21 days | [2] |
Experimental Protocol: Microglia Depletion via PLX5622 Diet
-
Animal Model: Adult C57BL/6J mice.
-
Compound Formulation: PLX5622 is commercially formulated into AIN-76A standard rodent chow at a concentration of 1200 ppm (parts per million). A control diet of AIN-76A without the compound should be used for the vehicle group.
-
Administration: Provide mice with ad libitum access to the PLX5622-formulated or control chow. Ensure fresh chow is provided regularly.
-
Treatment Duration: A 7-day treatment period is typically sufficient to achieve over 95% depletion of microglia. For sustained depletion, continue the diet for the desired experimental duration.
-
Verification: At the experimental endpoint, sacrifice the animals and collect brain tissue for analysis via immunohistochemistry or flow cytometry to confirm microglia depletion.
Genetic Validation: Conditional CSF1R Knockout
Genetic models provide a highly specific method for target validation. The Cx3cr1-CreER;Csf1rfl/fl mouse model allows for tamoxifen-inducible, microglia-specific knockout of the Csf1r gene. This temporal control is crucial for studying the effects of microglia loss in the adult brain, avoiding developmental effects.
| Model | Induction Method | Depletion Efficiency | Time to Max Depletion | Key Feature | Reference |
| Cx3cr1-CreER;Csf1rfl/fl | Tamoxifen IP Injection | ~98% | 7 days | Microglia-specific, inducible | [1] |
| Cx3cr1-CreER;Rosa26-DTA | Tamoxifen IP Injection | High (causes cell death) | 3-7 days | Microglia-specific, inducible cell ablation | [3] |
Experimental Protocol: Tamoxifen-Induced Microglia Depletion
-
Animal Model: Cx3cr1-CreER;Csf1rfl/fl mice (10 weeks or older).
-
Tamoxifen Preparation: Dissolve tamoxifen in corn oil to a final concentration of 20 mg/mL. This may require warming and vortexing.
-
Administration: Administer tamoxifen via intraperitoneal (IP) injection at a dosage of 75 mg/kg body weight.
-
Treatment Schedule: Inject the mice once daily for 5-7 consecutive days.
-
Post-Induction Period: Allow a "washout" period of at least 7-10 days after the final injection for maximal gene recombination and subsequent protein depletion to occur.
-
Verification: Confirm successful knockout and microglia depletion through immunohistochemistry for Iba1 and CSF1R, or by flow cytometry.
Cross-Validation Workflow and Methodologies
A robust cross-validation strategy involves comparing the phenotypic outcomes of pharmacological inhibition with those of genetic deletion. This ensures that the observed effects are a direct result of targeting CSF1R and not due to off-target activities of the chemical compound.
Caption: A logical workflow for cross-validating drug effects.
Detailed Protocol: Immunohistochemistry (IHC) for Iba1
This protocol is for free-floating, 40 µm mouse brain sections.
-
Perfusion and Fixation: Anesthetize the mouse and perform transcardial perfusion with ice-cold PBS followed by 4% paraformaldehyde (PFA). Post-fix the brain in 4% PFA overnight at 4°C, then transfer to a 30% sucrose solution for cryoprotection.
-
Sectioning: Section the brain into 40 µm coronal sections using a cryostat or vibratome. Store sections in a cryoprotectant solution at -20°C.
-
Washing: Wash sections three times for 10 minutes each in PBS to remove the cryoprotectant.
-
Blocking: Block non-specific binding by incubating sections for 1 hour at room temperature in a blocking buffer (e.g., PBS with 0.3% Triton X-100 and 5% normal goat serum).
-
Primary Antibody Incubation: Incubate sections overnight at 4°C with a primary antibody against Iba1 (a common microglia/macrophage marker) diluted in the blocking buffer.
-
Washing: Wash sections three times for 10 minutes each in PBS.
-
Secondary Antibody Incubation: Incubate sections for 2 hours at room temperature with a fluorescently-labeled secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488) diluted in blocking buffer.
-
Final Washes and Mounting: Wash sections three times for 10 minutes each in PBS. Mount the sections onto glass slides and coverslip with a mounting medium containing DAPI for nuclear counterstaining.
-
Imaging: Visualize and capture images using a confocal or fluorescence microscope. Quantify the number of Iba1-positive cells per defined area.
Detailed Protocol: Flow Cytometry for Microglia Quantification
-
Brain Dissociation: Following PBS perfusion, rapidly dissect the brain region of interest (e.g., cortex, hippocampus) in ice-cold HBSS. Mechanically and enzymatically dissociate the tissue (e.g., using a gentleMACS Octo Dissociator with Adult Brain Dissociation Kit).
-
Debris Removal: Pass the cell suspension through a 70 µm cell strainer.
-
Myelin Removal: Remove myelin to enrich for microglia. This can be done using a density gradient centrifugation method (e.g., Percoll) or with myelin removal beads.
-
Cell Staining:
-
Resuspend the single-cell suspension in FACS buffer (e.g., PBS with 2% FBS).
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Incubate cells with a cocktail of fluorescently-conjugated antibodies. A typical panel to identify microglia is CD45-FITC and CD11b-PE. Microglia are identified as the CD11b+/CD45low/int population. Infiltrating macrophages will be CD11b+/CD45high.
-
Include a viability dye (e.g., DAPI, Zombie NIR) to exclude dead cells from the analysis.
-
-
Data Acquisition: Acquire data on a flow cytometer.
-
Analysis: Gate on live, single cells, and then identify the CD11b+/CD45low/int microglia population to determine the percentage and absolute number of cells.
Summary Comparison: Pharmacological vs. Genetic Depletion
| Feature | Pharmacological (PLX5622) | Genetic (Csf1r cKO) |
| Specificity | Targets CSF1R kinase activity. May have off-target effects on other kinases at high concentrations. Affects all CSF1R-expressing cells. | Specific to the Csf1r gene in Cre-expressing cells (e.g., microglia). High specificity. |
| Peripheral Effects | Affects peripheral macrophages and other myeloid cells, which can confound CNS-specific studies.[3] | Can be restricted to CNS microglia depending on the Cre driver line, but some drivers like Cx3cr1 also target peripheral myeloid cells.[3] |
| Temporal Control | Rapid onset and reversible. Depletion is maintained only with continuous drug administration. | Precise temporal control with tamoxifen induction. Knockout is permanent in the targeted cell lineage. |
| Ease of Use | Simple administration via formulated chow. | Requires breeding of transgenic mouse lines and tamoxifen injections. |
| Completeness | Can achieve >99% depletion with optimal dosing and duration.[2] | Can achieve >98% depletion.[1] |
| Ideal Use Case | Rapid, reversible studies of microglia function; initial validation of CSF1R as a target. | Gold-standard for confirming on-target effects; studies requiring high cell-type specificity and long-term depletion. |
Alternative CSF1R Inhibitors
While this compound and PLX5622 are widely used, other CSF1R inhibitors have been developed and utilized in research, each with potentially different potency, selectivity, and pharmacokinetic profiles.
| Inhibitor | Key Findings | Reference |
| GW2580 | A selective CSF1R inhibitor shown to block microglial proliferation in a mouse model of Alzheimer's-like pathology. | N/A |
| Ki20227 | Shown to be neuroprotective in an ischemic stroke model by inhibiting microglia M1 polarization and the NLRP3 inflammasome pathway.[4] | [4] |
| BLZ945 | Another potent and selective CSF1R inhibitor used in various preclinical models. | [1] |
References
- 1. Should We Open Fire on Microglia? Depletion Models as Tools to Elucidate Microglial Role in Health and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Microglial Depletion Approaches in Pathological Condition of CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Underestimated Peripheral Effects Following Pharmacological and Conditional Genetic Microglial Depletion [mdpi.com]
- 4. (Open Access) Ki20227 influences the morphology of microglia and neurons through inhibition of CSF1R during global ischemia (2016) | BR Hou | 4 Citations [scispace.com]
Assessing the Impact of PLX73086 on Systemic Cytokine Levels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of PLX73086 and other prominent colony-stimulating factor 1 receptor (CSF1R) inhibitors, focusing on their impact on systemic cytokine levels. The information presented is intended to assist researchers in selecting the most appropriate tool for their studies and to provide context for the interpretation of experimental data.
This compound is a potent and selective inhibitor of the CSF1R, a key regulator of macrophage and monocyte survival, proliferation, and differentiation. A distinguishing feature of this compound is its inability to cross the blood-brain barrier (BBB), making it an invaluable tool for specifically investigating the role of peripheral macrophages without directly affecting microglia in the central nervous system (CNS).[1] This contrasts with other widely used CSF1R inhibitors such as PLX5622 and Pexidartinib (PLX3397), which are brain-penetrant.
Comparative Analysis of CSF1R Inhibitors
The selection of a CSF1R inhibitor can significantly influence experimental outcomes, particularly when assessing systemic inflammatory responses. The table below summarizes key characteristics of this compound and other commonly used CSF1R inhibitors.
| Feature | This compound | Pexidartinib (PLX3397) | PLX5622 | GW2580 |
| Primary Target | CSF1R | CSF1R, c-Kit, FLT3 | CSF1R | CSF1R |
| Blood-Brain Barrier Penetrance | No | Yes | Yes | Yes |
| Primary Application | Selective depletion of peripheral macrophages | Depletion of microglia and peripheral macrophages | Depletion of microglia and peripheral macrophages | Inhibition of microglia and macrophage proliferation |
| Reported Effects on Systemic Cytokines | Limited direct data; expected to modulate cytokines via peripheral macrophage depletion. | In naïve mice, minimal effect on serum cytokines. In LPS-stimulated mice, significant reduction in TNFα, IL-1α, IFN-γ, and IL-1β.[2][3] | Can reduce cytokine expression in the CNS during infection, primarily by limiting the infiltration of inflammatory macrophages.[1] | Decreases pro-inflammatory cytokine levels in various disease models.[4] |
Impact on Systemic Cytokine Levels: Experimental Data
Direct comparative studies on the effects of a broad panel of systemic cytokines by this compound versus other CSF1R inhibitors in a baseline, non-disease state are limited in the currently available literature. However, studies utilizing inflammatory challenges, such as lipopolysaccharide (LPS), provide insights into how these inhibitors can modulate cytokine responses.
The following table summarizes representative data on the effects of Pexidartinib (PLX3397) on serum cytokine levels in an LPS-induced inflammation model. This can serve as a reference for the expected impact of peripheral macrophage modulation on systemic cytokines.
Table 1: Effect of Pexidartinib (PLX3397) on Serum Cytokine Levels in LPS-Treated Mice
| Cytokine | Control + LPS | PLX3397 + LPS | % Change |
| TNF-α | High | Significantly Reduced | ↓ |
| IL-1α | High | Significantly Reduced | ↓ |
| IL-1β | High | Significantly Reduced | ↓ |
| IFN-γ | High | Significantly Reduced | ↓ |
| IL-10 | High | No Significant Change | ↔ |
| IL-6 | High | No Significant Change | ↔ |
Data is qualitative and based on trends reported in Okojie et al., 2023.[2][3]
It is hypothesized that this compound, by depleting peripheral macrophages, would lead to a similar reduction in pro-inflammatory cytokines during a systemic inflammatory challenge. However, dedicated studies are required to confirm this and to establish a comprehensive cytokine profile for this compound.
Signaling Pathways and Experimental Workflow
CSF1R Signaling Pathway
The diagram below illustrates the central role of CSF1R in macrophage and monocyte function. Activation of CSF1R by its ligands, CSF-1 and IL-34, triggers downstream signaling cascades that promote cell survival, proliferation, and differentiation. CSF1R inhibitors block this signaling, leading to the depletion of these cell populations.
Caption: Inhibition of CSF1R by this compound blocks downstream signaling.
Experimental Workflow for Assessing Systemic Cytokines
The following diagram outlines a typical experimental workflow for evaluating the impact of a CSF1R inhibitor on systemic cytokine levels in a mouse model.
Caption: Workflow for cytokine analysis post-CSF1R inhibitor treatment.
Experimental Protocols
Animal Models and CSF1R Inhibitor Administration
Animals: C57BL/6 mice (male, 8-12 weeks old) are commonly used. Housing: Animals should be housed in a controlled environment with ad libitum access to food and water. Inhibitor Formulation: this compound and other CSF1R inhibitors are typically formulated in rodent chow at a specified dose (e.g., mg/kg of chow) or administered via oral gavage. Dosing Regimen: The duration of treatment will depend on the experimental goals, but a 7-21 day period is common for achieving significant macrophage depletion.
Measurement of Systemic Cytokines
Blood Collection: Blood is collected from mice via cardiac puncture or from the tail vein into serum separator tubes. Serum Preparation: Blood is allowed to clot at room temperature and then centrifuged to separate the serum. Cytokine Quantification:
-
Multiplex Immunoassay (e.g., Luminex): This is the preferred method for simultaneously quantifying a panel of cytokines.
-
Commercially available multiplex kits for mouse cytokines should be used according to the manufacturer's instructions.
-
Briefly, serum samples are incubated with antibody-coupled magnetic beads specific for each cytokine.
-
After washing, a biotinylated detection antibody is added, followed by a streptavidin-phycoerythrin reporter.
-
The beads are then read on a multiplex analyzer, and cytokine concentrations are determined from standard curves.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA): This method can be used to quantify individual cytokines.
-
Standard sandwich ELISA protocols are followed using commercially available kits.
-
Cytokine Panel: A typical panel for assessing systemic inflammation includes, but is not limited to:
-
Pro-inflammatory cytokines: TNF-α, IL-1β, IL-6, IFN-γ
-
Anti-inflammatory cytokines: IL-10, IL-4
-
Chemokines: MCP-1 (CCL2), RANTES (CCL5)
Statistical Analysis
Data should be analyzed using appropriate statistical methods, such as a two-way ANOVA to compare the effects of different treatments and conditions, followed by post-hoc tests for multiple comparisons. A p-value of <0.05 is typically considered statistically significant.
References
- 1. Frontiers | PLX5622 Reduces Disease Severity in Lethal CNS Infection by Off-Target Inhibition of Peripheral Inflammatory Monocyte Production [frontiersin.org]
- 2. Distinguishing the effects of systemic CSF1R inhibition by PLX3397 on microglia and peripheral immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
comparing in vivo efficacy of different PLX73086 batches
A Comparative Guide to the In Vivo Efficacy of PLX73086
Introduction: this compound is a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R). It is a valuable research tool for studying the role of macrophages in various physiological and pathological processes. A key characteristic of this compound is its inability to cross the blood-brain barrier, allowing for the specific depletion of peripheral macrophages without significantly affecting microglia in the central nervous system.[1][2][3] This guide provides a summary of the in vivo efficacy of this compound based on available preclinical data, outlines typical experimental protocols for its use, and discusses its mechanism of action.
Note on Batch-to-Batch Variability: Publicly available data directly comparing the in vivo efficacy of different manufacturing batches of this compound is not available. As with any manufactured compound, some degree of batch-to-batch variability is possible.[4] Researchers should therefore consider implementing appropriate quality control measures and pilot studies to ensure consistency and reproducibility in their experiments.
Mechanism of Action
This compound exerts its biological effects by inhibiting the CSF1R signaling pathway. CSF1R and its ligands, CSF1 and IL-34, are critical for the survival, proliferation, and differentiation of macrophages. By blocking this signaling cascade, this compound leads to the depletion of CSF1R-dependent macrophage populations.
Caption: Signaling pathway of CSF1R and its inhibition by this compound.
In Vivo Efficacy and Expected Outcomes
The primary in vivo effect of this compound is the depletion of peripheral macrophages. The extent and kinetics of this depletion can depend on the dose, administration route, and the specific animal model used.
| Parameter | Expected Outcome with this compound Treatment | Supporting Evidence |
| Peripheral Macrophage Depletion | Significant reduction in macrophage populations in peripheral tissues such as the liver, spleen, and lungs. | Commonly observed in preclinical models.[1] |
| Central Nervous System Microglia | No significant effect on microglia numbers in the brain and spinal cord. | A key feature distinguishing it from brain-penetrant CSF1R inhibitors like PLX5622.[1][2][3] |
| Target Engagement | Inhibition of CSF1R phosphorylation in target cells. | IC50 values for CSF-1 and IL-34 mediated phosphorylation are 26 nM and 33 nM, respectively, in cell-based assays.[1] |
| Disease Model Applications | Used to investigate the role of peripheral macrophages in various conditions, including spinal cord injury and tauopathies.[2][3] | In a tauopathy mouse model, chronic treatment with this compound did not significantly affect microglial markers or tau pathology in the brain, confirming its peripheral action.[2] |
Representative Experimental Protocol
The following is a generalized protocol for assessing the in vivo efficacy of this compound in a mouse model. Specific parameters may need to be optimized for individual experimental goals.
Objective: To evaluate the depletion of peripheral macrophages following this compound administration.
1. Animal Model:
-
Species: Mouse (e.g., C57BL/6)
-
Age/Weight: 8-12 weeks old, 20-25g
-
Group Size: n = 5-8 per group (treatment and vehicle control)
2. Compound Formulation and Administration:
-
Formulation: this compound can be formulated for oral gavage or as a dietary admixture. A common oral dose is 200 mg/kg.[2]
-
Vehicle Control: The same formulation without the active compound.
-
Administration: Daily oral gavage or ad libitum access to medicated chow.
3. Treatment Duration:
-
Typically 7 to 21 days to achieve significant macrophage depletion. The duration can be adjusted based on the experimental endpoint.
4. Endpoint Analysis:
-
Tissue Collection: At the end of the treatment period, collect peripheral tissues (e.g., spleen, liver) and brain.
-
Immunohistochemistry (IHC): Process tissues for IHC staining with macrophage-specific markers such as F4/80 or Iba1 to visualize and quantify macrophage numbers.[1]
-
Flow Cytometry: Prepare single-cell suspensions from tissues to quantify macrophage populations using fluorescently labeled antibodies against markers like CD45, CD11b, and F4/80.
-
Western Blot/ELISA: Analyze tissue lysates to measure the levels of CSF1R phosphorylation to confirm target engagement.
Caption: A typical experimental workflow for assessing the in vivo efficacy of this compound.
References
Validating the Specificity of PLX73086 for CSF1R: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the colony-stimulating factor 1 receptor (CSF1R) inhibitor, PLX73086, focusing on its specificity and performance relative to other known CSF1R inhibitors. The information presented is intended to assist researchers in making informed decisions when selecting a CSF1R inhibitor for their studies.
Introduction to this compound
This compound is a potent and selective small-molecule inhibitor of CSF1R, a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of macrophages and their precursors. By targeting CSF1R, this compound effectively blocks the downstream signaling pathways activated by its ligands, CSF-1 (colony-stimulating factor 1) and IL-34 (interleukin-34). This mechanism of action leads to the depletion of CSF1R-dependent cells, making it a valuable tool for studying the roles of macrophages in various physiological and pathological processes. A key characteristic of this compound is its limited ability to cross the blood-brain barrier, allowing for the targeted depletion of peripheral macrophages while leaving brain-resident microglia largely unaffected.
Comparative Analysis of CSF1R Inhibitors
The specificity of a kinase inhibitor is paramount to ensure that observed biological effects are attributable to the inhibition of the intended target and not due to off-target activities. This section compares the potency and selectivity of this compound with other commonly used CSF1R inhibitors, such as Pexidartinib (PLX3397) and PLX5622.
Potency Against CSF1R
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The table below summarizes the available IC50 data for this compound and other selected CSF1R inhibitors.
| Inhibitor | Target/Assay | IC50 (nM) |
| This compound | CSF1R phosphorylation (CSF-1 induced) | 26 |
| CSF1R phosphorylation (IL-34 induced) | 33 | |
| Viability of CSF1R-dependent cells (CSF-1) | 38 | |
| Viability of CSF1R-dependent cells (IL-34) | 40 | |
| Pexidartinib (PLX3397) | CSF1R | 20 |
| PLX5622 | CSF1R | 10 |
Data compiled from publicly available resources.
Based on these values, PLX5622 appears to be the most potent inhibitor of CSF1R in biochemical assays, followed by Pexidartinib and then this compound. However, all three compounds exhibit potent inhibition in the nanomolar range.
Selectivity Profile
A comprehensive assessment of inhibitor specificity involves screening against a broad panel of kinases, often referred to as a kinome scan. While detailed, publicly available kinome scan data for this compound is limited, existing information indicates a high degree of selectivity.
This compound:
-
Exhibits selectivity over closely related receptor tyrosine kinases such as PDGFRα, PDGFRβ, FLT3, and KIT.
Pexidartinib (PLX3397):
-
In addition to CSF1R, it also inhibits c-Kit and FLT3. This broader activity profile may be beneficial in certain therapeutic contexts but can also lead to off-target effects.
PLX5622:
-
Generally considered to be a highly selective CSF1R inhibitor.
The lack of a comprehensive public kinome scan for this compound is a current limitation in definitively comparing its off-target profile against a wide array of kinases.
Experimental Protocols for Specificity Validation
To validate the specificity of a kinase inhibitor like this compound, a multi-faceted approach employing various biochemical and cell-based assays is recommended.
Biochemical Kinase Assays
These assays directly measure the ability of an inhibitor to block the enzymatic activity of the target kinase.
-
Methodology: Recombinant CSF1R kinase is incubated with a substrate (e.g., a peptide or protein) and ATP in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified, typically using methods like radioactivity (³²P-ATP), fluorescence, or luminescence.
-
Data Output: IC50 values are determined by plotting the percentage of kinase inhibition against the inhibitor concentration.
Cellular Phosphorylation Assays
These assays assess the inhibitor's ability to block target phosphorylation within a cellular context.
-
Methodology: A CSF1R-expressing cell line (e.g., M-NFS-60 or engineered Ba/F3 cells) is stimulated with CSF-1 or IL-34 in the presence of the inhibitor. Cell lysates are then analyzed for the levels of phosphorylated CSF1R and downstream signaling proteins (e.g., ERK, AKT) using techniques like Western blotting or ELISA.
-
Data Output: IC50 values for the inhibition of phosphorylation are calculated.
Cell Proliferation/Viability Assays
This method determines the effect of the inhibitor on the growth and survival of cells that are dependent on CSF1R signaling.
-
Methodology: CSF1R-dependent cells are cultured with their required growth factor (CSF-1 or IL-34) and treated with a range of inhibitor concentrations. Cell viability is measured after a set incubation period using assays such as MTT, MTS, or CellTiter-Glo.
-
Data Output: EC50 values, representing the concentration at which 50% of the maximal effect on viability is observed, are determined.
Kinome-Wide Selectivity Profiling (e.g., KINOMEscan™)
This high-throughput screening method provides a broad overview of an inhibitor's selectivity.
-
Methodology: The inhibitor is tested for its ability to compete with an immobilized, active-site directed ligand for binding to a large panel of recombinant kinases (typically over 400). The amount of test inhibitor bound to each kinase is quantified.
-
Data Output: The results are often presented as a percentage of control or dissociation constants (Kd), providing a comprehensive view of the inhibitor's off-target interactions.
Signaling Pathways and Experimental Workflows
CSF1R Signaling Pathway
The binding of CSF-1 or IL-34 to CSF1R induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are critical for cell survival, proliferation, and differentiation.
Caption: CSF1R signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Determining Inhibitor Specificity
A logical workflow is essential for systematically validating the specificity of a kinase inhibitor.
Independent Analysis of PLX73086: A Comparative Guide to Preclinical Findings
PLX73086 is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a critical signaling pathway for the survival and differentiation of macrophages. A key characteristic of this compound is its inability to cross the blood-brain barrier, making it a valuable research tool for selectively depleting peripheral macrophage populations without directly affecting microglia in the central nervous system. This guide summarizes the available data on its biological effects, experimental protocols, and the signaling pathway it targets.
Quantitative Data Summary
The following tables present a compilation of quantitative data from various preclinical studies investigating this compound (also known under the synonym AC708).
Table 1: In Vitro Potency of this compound (AC708)
| Assay Type | Ligand | IC50 | Source |
| CSF1R Phosphorylation | CSF-1 | 26 nM | [1] |
| CSF1R Phosphorylation | IL-34 | 33 nM | [1] |
| Cell Viability (Growth-factor dependent cells) | CSF-1 | 38 nM | [1] |
| Cell Viability (Growth-factor dependent cells) | IL-34 | 40 nM | [1] |
| Osteoclast Differentiation and Survival | CSF-1 | 15 nM | [1] |
Table 2: In Vivo Effects of this compound (AC708)
| Animal Model | Dosage | Treatment Duration | Effect | Quantification Method | Source |
| Mouse Model of Spinal Cord Injury | Not specified | 7 days post-injury | ~50% reduction in microglia at the lesion epicenter | Not specified | |
| Mouse Model (In vivo MCP-1 release) | 100 mg/kg | Not specified | 60% inhibition of CSF-1-mediated MCP-1 release | Not specified | |
| Tauopathy Mouse Model (Tg2541) | 200 mg/kg (oral) | Chronic | Used as a non-brain penetrant control | Not specified | [2] |
| Mouse Model for General Anesthesia | 0.2 g/kg of diet | Not specified | Ablation of peripheral macrophages | Not specified |
Experimental Protocols
Detailed methodologies are crucial for interpreting and potentially replicating study findings. Below are summaries of experimental protocols from key studies utilizing this compound.
Spinal Cord Injury (SCI) Model
-
Animal Model: C57BL/6 or Cx3cr1creER::R26-TdT mice.
-
Intervention: this compound was administered to investigate its effect on microglia at the site of spinal cord injury.
-
Key Finding: A temporary breakdown of the blood-spinal cord barrier post-injury allowed this compound to enter the spinal cord parenchyma, resulting in a nearly 50% reduction in microglia at the lesion epicenter by 7 days post-injury[3]. In uninjured mice, this compound did not affect the microglial population, confirming its inability to cross the intact blood-brain barrier[3].
-
Methodology: The specific dosage and administration route were not detailed in the provided search results. Microglia quantification was likely performed using immunohistochemistry or flow cytometry.
In Vivo MCP-1 Release Model
-
Animal Model: Mouse.
-
Intervention: AC708 (this compound) was administered to assess its ability to inhibit CSF-1-mediated release of Monocyte Chemoattractant Protein-1 (MCP-1).
-
Dosage: 100 mg/kg.
-
Key Finding: AC708 inhibited MCP-1 release by 60%[1].
-
Methodology: The method for quantifying MCP-1 release was not specified in the abstract.
Tauopathy Mouse Model
-
Animal Model: Tg2541 mice.
-
Intervention: this compound was used as a control compound to differentiate the effects of peripheral macrophage depletion from central microglial depletion.
-
Dosage: 200 mg/kg, administered orally as part of a chronic treatment regimen[2].
-
Methodology: The study aimed to assess the impact of CSF1R inhibition on tau pathology. The use of the non-brain penetrant this compound helped to isolate the contribution of peripheral CSF1R-expressing cells to the disease phenotype.
Visualizations
Signaling Pathway of this compound
The following diagram illustrates the mechanism of action of this compound. It binds to the CSF1R, blocking the downstream signaling cascade that is essential for macrophage survival, proliferation, and differentiation.
Caption: Mechanism of action of this compound.
General Experimental Workflow
The diagram below outlines a typical experimental workflow for evaluating the in vivo effects of this compound on peripheral macrophage depletion.
Caption: A typical in vivo experimental workflow.
References
Safety Operating Guide
Personal protective equipment for handling PLX73086
Disclaimer: No specific Safety Data Sheet (SDS) for PLX73086 was publicly available at the time of this writing. The following guidance is based on best practices for handling potent, small-molecule research compounds and general principles of laboratory safety. Researchers must consult their institution's safety office and perform a risk assessment before handling this compound.
This compound is a potent research compound, and as such, requires careful handling to minimize exposure and ensure a safe laboratory environment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against exposure to potent compounds. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Double-gloving with nitrile gloves is recommended. Change gloves immediately if contaminated. |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. |
| Body Protection | Lab Coat/Gown | A disposable, fluid-resistant gown or a dedicated lab coat that is laundered professionally. |
| Respiratory | Mask/Respirator | A surgical mask is recommended at a minimum. For procedures that may generate aerosols, use a fit-tested N95 respirator. |
| Face Protection | Face Shield | Recommended when there is a risk of splashes or splattering. |
Handling and Operational Plan
Safe handling of this compound involves a systematic approach from preparation to disposal. Adherence to these procedures is critical to prevent contamination and exposure.
Preparation and Weighing:
-
Designated Area: All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to control airborne particles.
-
Weighing: Use a balance within a ventilated enclosure. If a ventilated balance enclosure is not available, perform weighing in a fume hood.
-
Spill Kit: Ensure a spill kit appropriate for chemical spills is readily available in the designated handling area.
Dissolving and Aliquoting:
-
Solvent Handling: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Vortexing/Mixing: Cap vials securely before vortexing or mixing to prevent aerosol generation.
-
Labeling: Clearly label all vials with the compound name, concentration, date, and any relevant hazard warnings.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Solid Compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. |
| Contaminated Labware | (e.g., pipette tips, tubes) Dispose of in a designated hazardous waste container. Do not mix with general lab waste. |
| Liquid Waste | Collect in a sealed, labeled hazardous waste container. Do not pour down the drain. |
| Contaminated PPE | (e.g., gloves, gowns) Dispose of as hazardous waste in a designated container immediately after use. |
Experimental Workflow Diagram
The following diagram illustrates the logical flow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
